2-((Trimethylsilyl)ethynyl)nicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2Si/c1-14(2,3)8-6-11-10(9-12)5-4-7-13-11/h4-5,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJSSNFIXWEMTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CC=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50539931 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50539931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97308-49-1 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50539931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Infrared (IR) spectrum of 2-((trimethylsilyl)ethynyl)nicotinonitrile
An In-depth Technical Guide to the Infrared Spectrum of 2-((trimethylsilyl)ethynyl)nicotinonitrile
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-((trimethylsilyl)ethynyl)nicotinonitrile. This compound is a significant heterocyclic building block in medicinal chemistry and materials science, integrating a pyridine core, a nitrile functional group, and a protected terminal alkyne. Understanding its vibrational spectroscopy is paramount for structural verification, quality control, and monitoring chemical transformations. This document details the theoretical underpinnings of its characteristic spectral features, provides a field-proven experimental protocol for data acquisition using Attenuated Total Reflectance (ATR)-FTIR, and offers an in-depth interpretation of the resulting spectrum. Key vibrational modes for the nitrile, internal alkyne, trimethylsilyl, and substituted pyridine moieties are assigned and discussed with reference to established spectroscopic data.
Introduction: The Structural Significance of 2-((trimethylsilyl)ethynyl)nicotinonitrile
The title compound, 2-((trimethylsilyl)ethynyl)nicotinonitrile, is a molecule of interest due to the convergence of three chemically significant functional groups. The nicotinonitrile framework is a common scaffold in medicinal chemistry[1][2]. The nitrile group (C≡N) is a versatile synthetic handle and can act as a hydrogen bond acceptor or a bioisostere for other functional groups; its vibrational frequency is also a sensitive probe of its local electronic environment[3][4]. The ethynyl (alkyne) moiety is crucial for forming complex carbon frameworks through reactions like Sonogashira coupling[5]. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions while enhancing solubility in organic solvents.
Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of chemical bonds[6][7]. For a molecule like 2-((trimethylsilyl)ethynyl)nicotinonitrile, IR spectroscopy offers a rapid and definitive method to confirm the presence and integrity of its key functional groups, making it a first-line analytical tool in any synthetic or developmental workflow.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
While traditional methods like KBr pellets are effective, Attenuated Total Reflectance (ATR) has become the dominant technique for solid and liquid samples due to its minimal sample preparation, non-destructive nature, and high reproducibility[8][9].
Causality in Method Selection
The choice of ATR-FTIR is deliberate. Unlike the KBr pellet method, which can be affected by sample grinding, atmospheric moisture, and pellet transparency, ATR provides consistent, high-quality data by ensuring direct and uniform contact between the sample and the ATR crystal (typically diamond)[9][10]. This direct contact is crucial for observing weaker vibrational modes, such as the C≡C stretch, which might otherwise be obscured.
Step-by-Step Protocol for ATR-FTIR Analysis
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and CO₂.
-
Crystal Cleaning: Meticulously clean the ATR crystal surface with a suitable solvent (e.g., spectroscopic grade isopropanol or acetone) using a non-abrasive wipe. This prevents sample cross-contamination.
-
Background Spectrum Acquisition: With the clean, empty ATR anvil in place, acquire a background spectrum. This critical step measures the ambient environment and the instrument's response, which is then automatically subtracted from the sample spectrum to provide a true representation of the analyte.
-
Sample Application: Place a small amount (typically 1-5 mg) of the solid 2-((trimethylsilyl)ethynyl)nicotinonitrile powder directly onto the center of the ATR crystal.
-
Applying Pressure: Lower the press arm to apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for generating a strong evanescent wave and, consequently, a high-quality spectrum[9].
-
Sample Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the mid-IR range (4000–400 cm⁻¹)[11].
-
Post-Acquisition Cleanup: Clean the crystal and pressure anvil thoroughly as described in step 2.
Spectral Analysis and Interpretation
The infrared spectrum of 2-((trimethylsilyl)ethynyl)nicotinonitrile is rich with information. The key absorption bands are summarized in Table 1 and discussed in detail below. The analysis is divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), where complex vibrations related to the entire molecular skeleton occur[12][13].
Data Presentation: Summary of Key Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3100–3000 | Weak | C-H Stretching | Aromatic (Pyridine Ring) |
| ~2960, ~2900 | Medium | Asymmetric & Symmetric C-H Stretching | Aliphatic (-CH₃ in TMS) |
| ~2235 | Medium, Sharp | C≡N Stretching | Nitrile |
| ~2160 | Weak-Medium, Sharp | C≡C Stretching (Internal) | Alkyne |
| ~1580, ~1460, ~1420 | Medium | C=C and C=N Ring Stretching | Aromatic (Pyridine Ring) |
| ~1250 | Strong, Sharp | Symmetric CH₃ Deformation (Umbrella) | Trimethylsilyl (Si-CH₃) |
| ~860, ~840 | Very Strong | Si-C Stretching & CH₃ Rocking | Trimethylsilyl (Si-(CH₃)₃) |
| ~780 | Medium-Strong | C-H Out-of-Plane Bending | Aromatic (Pyridine Ring) |
Detailed Interpretation of the Functional Group Region (4000–1500 cm⁻¹)
-
C-H Stretching Region (3100–2850 cm⁻¹): Two distinct types of C-H stretching vibrations are expected. Faint bands appearing above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic pyridine ring (sp² C-H)[13][14]. Stronger, more prominent bands below 3000 cm⁻¹, typically around 2960 cm⁻¹, are assigned to the asymmetric and symmetric stretching vibrations of the C-H bonds within the methyl groups of the trimethylsilyl moiety (sp³ C-H)[14][15].
-
Triple Bond Region (2300–2100 cm⁻¹): This region is highly diagnostic for this molecule.
-
Nitrile (C≡N) Stretch: A sharp, medium-intensity peak is expected around 2235 cm⁻¹. The C≡N bond is highly polar, but its stretching vibration results in a relatively small change in the dipole moment, leading to medium, not strong, intensity. Its position is characteristic of aromatic nitriles[12][16][17].
-
Alkyne (C≡C) Stretch: A sharp peak, typically of weak to medium intensity, should appear around 2160 cm⁻¹[18][19][20]. The intensity of this peak for internal alkynes can be variable; however, the highly asymmetric electronic environment of the Pyridine-C≡C-Si system ensures a sufficient change in dipole moment for a distinct absorption[21].
-
-
Aromatic Ring Stretching (1600–1400 cm⁻¹): A series of medium-intensity sharp bands between approximately 1600 cm⁻¹ and 1400 cm⁻¹ are characteristic of the C=C and C=N skeletal vibrations of the substituted pyridine ring[13][14].
Detailed Interpretation of the Fingerprint Region (<1500 cm⁻¹)
The fingerprint region contains complex vibrations that are unique to the molecule as a whole. However, several strong, characteristic bands for the trimethylsilyl group dominate this area.
-
Si-CH₃ Symmetric Deformation: An intense and diagnostically sharp absorption band appears around 1250 cm⁻¹[22][23]. This band is due to the symmetric deformation (or "umbrella" mode) of the methyl groups attached to the silicon atom and is a hallmark of the TMS group.
-
Si-(CH₃)₃ Rocking and Si-C Stretching: The most intense features in the entire spectrum are often found in the 870–840 cm⁻¹ range. This absorption is a composite of Si-C stretching and methyl group rocking vibrations[22][23]. Its exceptional intensity is due to the large change in dipole moment associated with these vibrations.
-
Aromatic C-H Out-of-Plane Bending: The substitution pattern on the pyridine ring gives rise to C-H out-of-plane (OOP) bending modes. For a 2-substituted pyridine, a medium-to-strong band is typically observed around 780 cm⁻¹[13].
Visualization of the Analytical Workflow
The logical flow from sample to validated structure can be visualized as a clear, self-validating process. Each step builds upon the previous one to ensure data integrity and confident interpretation.
Caption: Workflow for FTIR analysis of 2-((trimethylsilyl)ethynyl)nicotinonitrile.
Conclusion
The infrared spectrum of 2-((trimethylsilyl)ethynyl)nicotinonitrile provides a wealth of structural information in a single, rapid measurement. The definitive and sharp absorption bands for the nitrile (C≡N) at ~2235 cm⁻¹, the silyl-protected alkyne (C≡C) at ~2160 cm⁻¹, and the trimethylsilyl group's intense symmetric deformation (~1250 cm⁻¹) and rocking modes (~860-840 cm⁻¹) serve as unambiguous indicators of the molecule's structural integrity. Complemented by the characteristic absorptions of the aromatic pyridine core, FTIR spectroscopy stands as a powerful and essential tool for researchers and developers working with this versatile chemical entity. This guide provides the necessary framework for both the proficient acquisition and expert interpretation of its spectral data.
References
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024). Drawell. Available at: [Link][10]
-
Typical IR Absorption Frequencies For Common Functional Groups. NIU - Department of Chemistry and Biochemistry. Available at: [Link][16]
-
IR Spectroscopy of Hydrocarbons. University of Colorado Boulder. Available at: [Link][24]
-
6.3: IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts. Available at: [Link][18]
-
IR Spectroscopy Tutorial: Alkynes. UCLA Chemistry & Biochemistry. Available at: [Link][19]
-
Interpreting Infrared Spectra. Specac Ltd. Available at: [Link][12]
-
Sample preparation for FT-IR. University of the West Indies. Available at: [Link][25]
-
IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. Available at: [Link][20]
-
Guide to FT-IR Spectroscopy. Bruker. Available at: [Link][8]
-
11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Available at: [Link][13]
-
Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. (2016). ACS Publications - The Journal of Physical Chemistry B. Available at: [Link][3]
-
FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. (2022). PMC - PubMed Central. Available at: [Link][6]
-
Common Sampling Techniques of FTIR Spectroscopy. (2023). Edinburgh Instruments. Available at: [Link][9]
-
12.8 Infrared Spectra of Some Common Functional Groups. (2023). OpenStax. Available at: [Link][15]
-
IR Spectroscopy by Functional Group. University of Colorado Boulder. Available at: [Link][26]
-
INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc. Available at: [Link][22]
-
FT-IR spectrum of 4-[4'-cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]-benzoate (6). (2014). ResearchGate. Available at: [Link][21]
-
IR Spectrum of Trimethyl(phenyl)silane. (2015). ResearchGate. Available at: [Link][23]
-
Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. (2025). PMC - PubMed Central. Available at: [Link][11]
-
2D IR Study of Vibrational Coupling Between Azide and Nitrile Reporters in a RNA Nucleoside. (2025). ResearchGate. Available at: [Link][4]
-
Synthesis of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (2024). National Genomics Data Center. Available at: [Link][1]
-
Vibrational Modes. Harvard & Smithsonian. Available at: [Link][7]
-
The infrared spectra of nitriles and related compounds frozen in Ar and H2O. (1997). PubMed. Available at: [Link][17]
-
Structure of medicinal compounds containing nicotinonitrile and pyridine groups. (2021). ResearchGate. Available at: [Link][2]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Available at: [Link][14]
Sources
- 1. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Buy 2-((Trimethylsilyl)ethynyl)nicotinaldehyde (EVT-1625992) | 222167-42-2 [evitachem.com]
- 6. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vibrational Modes [lweb.cfa.harvard.edu]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. edinst.com [edinst.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 16. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 17. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 21. researchgate.net [researchgate.net]
- 22. gelest.com [gelest.com]
- 23. researchgate.net [researchgate.net]
- 24. uobabylon.edu.iq [uobabylon.edu.iq]
- 25. eng.uc.edu [eng.uc.edu]
- 26. users.wfu.edu [users.wfu.edu]
The Nicotinonitrile Scaffold: A Pharmacophore for Multitargeted Therapeutics
Topic: Biological Activity of Substituted Nicotinonitriles Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The nicotinonitrile core (3-cyanopyridine) has evolved from a simple synthetic intermediate into a privileged scaffold in medicinal chemistry. Its structural rigidity, coupled with the electronic versatility of the cyano group (a bioisostere for carbonyls and a hydrogen bond acceptor), allows for precise tuning of pharmacokinetic properties. This guide analyzes the biological activity of substituted nicotinonitriles, focusing on their role as kinase inhibitors in oncology , antimicrobial agents , and neurotherapeutics . We provide actionable insights into Structure-Activity Relationships (SAR), validated synthesis protocols, and mechanistic pathways.
Structural Basis & SAR Analysis
The biological efficacy of nicotinonitriles is governed by the substitution pattern around the pyridine ring. The 3-cyano group is the defining feature, often acting as a "hinge binder" in kinase pockets or interacting with serine residues in enzymatic active sites.
The Pharmacophore Map
-
Position 2 (Donor/Acceptor): Substituents here (e.g.,
, , ) are critical for hydrogen bonding. An amino group at C2 is essential for tubulin binding and PIM-1 kinase inhibition. -
Position 3 (The Anchor): The
group increases lipophilicity and metabolic stability compared to carboxylic acids. It often forms water-mediated bridges in receptor pockets. -
Positions 4 & 6 (Hydrophobic Clamps): Bulky aryl or heteroaryl groups (e.g., phenyl, furan, thienyl) at these positions dictate selectivity. In anticancer agents, these groups occupy hydrophobic pockets (e.g., the ATP-binding site).
-
Position 5 (Modulation Zone): Small alkyl or halogen groups here can fine-tune the electronic density of the ring, affecting the
of the N1 nitrogen.
Visualization: SAR Logic
Figure 1: Structure-Activity Relationship (SAR) map of the nicotinonitrile scaffold.
Therapeutic Applications
Oncology: The Kinase & Tubulin Dual-Threat
Substituted nicotinonitriles, particularly 2-amino-4,6-diaryl derivatives , have emerged as potent anticancer agents. Their mechanism of action is often dual-faceted:
-
Tubulin Polymerization Inhibition: Analogous to Combretastatin A-4, these compounds bind to the colchicine site, disrupting microtubule dynamics and causing G2/M cell cycle arrest.
-
Kinase Inhibition: They target serine/threonine kinases like PIM-1 and tyrosine kinases like EGFR and VEGFR-2 . The planar pyridine ring mimics the adenine moiety of ATP.
Key Data:
| Compound Class | Target | IC50 / GI50 | Cell Line | Mechanism |
|---|---|---|---|---|
| 2-amino-4,6-diphenyl | PIM-1 Kinase | 2.24 µM | HT-29 (Colon) | Apoptosis induction |
| Pyrano[3,2-c]quinoline | EGFR / BRAF | 26 nM | A-549 (Lung) | Signal transduction blockade |
| 2,4,6-trisubstituted | Tubulin / Topo II | 75% Inhib. | MCF-7 (Breast) | G2/M Arrest |
Infectious Diseases: Antimicrobial & Antifungal
Nicotinonitrile derivatives exhibit broad-spectrum activity against multidrug-resistant pathogens.
-
Mechanism: Disruption of the fungal cell wall (targeting chitin synthase) and inhibition of bacterial DNA gyrase.
-
Efficacy: Compounds with a furan moiety at position 4 have shown MIC values comparable to Ampicillin against S. aureus and E. coli.
Neurology: AChE Inhibition
In Alzheimer's research, nicotinonitrile hybrids serve as Acetylcholinesterase (AChE) inhibitors .
-
Dual Binding: They span the active site gorge, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS).[1]
-
Impact: This prevents acetylcholine hydrolysis and inhibits amyloid-beta (
) aggregation, which is catalyzed by the PAS.
Mechanistic Pathways
The following diagram illustrates the signaling cascade inhibited by nicotinonitrile derivatives in cancer cells.
Figure 2: Dual mechanism of action targeting Kinase activity and Tubulin polymerization.
Experimental Protocols
To ensure reproducibility and scientific rigor, we present a self-validating synthesis protocol and a standard biological assay.
Protocol A: One-Pot Synthesis of 2-Amino-Nicotinonitriles
This multicomponent reaction (MCR) is preferred for its atom economy and high yields.
Reagents:
-
Aromatic Aldehyde (1.0 eq)
-
Acetophenone derivative (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ammonium Acetate (8.0 eq)
-
Solvent: Ethanol (absolute)
Workflow:
-
Dissolution: In a 50 mL round-bottom flask, dissolve the aldehyde (10 mmol) and acetophenone (10 mmol) in 20 mL ethanol.
-
Addition: Add malononitrile (10 mmol) and ammonium acetate (80 mmol).
-
Reflux: Heat the mixture to reflux (
) with stirring for 4–8 hours.-
Validation Step: Monitor reaction progress via TLC (Ethyl acetate:Hexane 3:7). Look for the disappearance of the aldehyde spot.
-
-
Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g) with vigorous stirring.
-
Filtration: Collect the solid precipitate by vacuum filtration.
-
Purification: Recrystallize from ethanol/DMF mixture to obtain pure crystals.
-
Purity Check: Verify melting point and
-NMR (Look for singlet at 6.8–7.2 ppm for pyridine and broad singlet at 7.0–8.0 ppm for ).
-
Protocol B: MTT Cytotoxicity Assay
Objective: Determine
-
Seeding: Seed cells (
cells/well) in 96-well plates and incubate for 24h at , 5% . -
Treatment: Add test compounds at serial dilutions (0.1 – 100 µM). Include DMSO control (<0.1%) and Doxorubicin as a positive control.
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Discard supernatant and add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate % Cell Viability =
. Plot dose-response curves to determine .[3]
Synthesis Workflow Visualization
Figure 3: One-pot multicomponent synthesis workflow for nicotinonitrile derivatives.
References
-
Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. [Link]
-
Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]
-
Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II. Sciety. [Link]
-
Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles. PubMed Central (PMC). [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. PubMed Central (PMC). [Link]
-
Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. ProQuest. [Link]
Sources
2-((Trimethylsilyl)ethynyl)nicotinonitrile: The "Linchpin" Precursor for Privileged Kinase Scaffolds
Topic: 2-((Trimethylsilyl)ethynyl)nicotinonitrile: A Linchpin Intermediate for Kinase Inhibitor Scaffolds Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
In the high-stakes landscape of kinase inhibitor development, the pyrido[2,3-d]pyrimidine and 1,6-naphthyridine ring systems are "privileged scaffolds"—molecular frameworks capable of binding to multiple diverse kinases (e.g., EGFR, PI3K, CDK4/6) with high affinity.
2-((Trimethylsilyl)ethynyl)nicotinonitrile (1) represents a strategic "linchpin" intermediate. Its unique ortho-disposition of a latent alkyne (protected by TMS) and a nitrile group allows for divergent cyclization pathways. By simply altering the co-reactant, chemists can switch between synthesizing a 1,6-naphthyridine (via C-C bond formation) or a pyrido[2,3-d]pyrimidine (via C-N bond formation).
This guide provides a rigorous technical analysis of the synthesis, reactivity, and application of this precursor, designed to serve as a self-validating protocol for your lab.
Structural Rationale & Retrosynthetic Logic
The strategic value of (1) lies in its high density of reactive functional groups arranged for heteroannulation .
-
The Nitrile (-CN): Acts as an electrophilic trap for nucleophiles (amidines, enolates).
-
The Alkyne (-C≡C-TMS): Acts as a masked electrophile. The TMS group provides stability during the initial Sonogashira coupling but can be removed in situ or sequentially to trigger cyclization.
-
The Ortho Geometry: Ensures that once a nucleophile attacks the nitrile, the resulting intermediate is perfectly positioned to close the ring onto the alkyne (5-exo-dig or 6-endo-dig cyclization).
Diagram 1: Divergent Retrosynthesis
The following diagram illustrates how (1) serves as the common ancestor for two distinct classes of kinase inhibitors.
Caption: Divergent synthesis showing the transformation of the chloropyridine starting material into the linchpin precursor, which then branches into two distinct kinase inhibitor scaffolds.
Synthesis of the Precursor (Protocol)
Objective: Synthesize 2-((trimethylsilyl)ethynyl)nicotinonitrile on a gram scale via Sonogashira coupling.
Mechanistic Insight
The reaction utilizes a Pd(0)/Cu(I) catalytic cycle.[1] The TMS group is critical here; it prevents the alkyne from undergoing homocoupling (Glaser coupling) and protects the terminal proton from interfering with the basic conditions required for the cycle.
Experimental Protocol
Reagents:
-
2-Chloronicotinonitrile (1.0 eq)
-
Ethynyltrimethylsilane (TMS-Acetylene) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.02 eq)
-
Triethylamine (TEA) (Solvent/Base, anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.
-
Charging: Add 2-chloronicotinonitrile (e.g., 10.0 mmol), Pd(PPh₃)₂Cl₂ (0.5 mmol), and CuI (0.2 mmol) to the flask.
-
Degassing: Evacuate and backfill with argon (3 cycles) to remove O₂ (critical to prevent homocoupling).
-
Solvent Addition: Add degassed anhydrous TEA (30 mL) via syringe.
-
Reagent Addition: Add TMS-acetylene (12.0 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to 50–60°C .
-
Note: Do not overheat (>80°C) as this may cause desilylation or polymerization.
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting chloride (Rf ~0.4) should disappear, replaced by the fluorescent product (Rf ~0.6). Reaction time is typically 4–6 hours.
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with Et₂O.[2]
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
-
Yield: Expect 85–95% yield as a pale yellow/off-white solid.
Divergent Synthesis of Kinase Scaffolds
Once isolated, the precursor (1) can be directed toward two major pathways.
Pathway A: Synthesis of Pyrido[2,3-d]pyrimidines
This scaffold is bioisosteric with the adenine ring of ATP, making it a potent ATP-competitive inhibitor class (seen in drugs targeting CDK4/6 and EGFR).
-
Reagent: Guanidine HCl (or Acetamidine HCl) + Base (NaOEt or K₂CO₃).
-
Mechanism:
-
Desilylation: The base removes the TMS group in situ, generating the terminal alkyne.
-
Addition: The free amine of guanidine attacks the nitrile (Pinner-like reaction) to form an amidine intermediate.
-
Cyclization: The second nitrogen of the guanidine attacks the internal alkyne carbon (5-exo-dig), followed by isomerization to the aromatic pyrimidine ring.
-
Protocol Summary: Reflux precursor (1) with Guanidine HCl (2.0 eq) and NaOEt (2.5 eq) in anhydrous Ethanol for 12 hours. The product precipitates upon cooling or addition of water.
Pathway B: Synthesis of 1,6-Naphthyridines
This scaffold extends the aromatic surface area, often improving hydrophobic interactions within the kinase hinge region (e.g., PI3K inhibitors).
-
Reagent: Acetone (or other ketones) + Ammonia (NH₃/MeOH).
-
Mechanism:
-
Aldol-like Condensation: The ketone enolate attacks the nitrile.
-
Cyclization: Ammonia condenses with the resulting intermediate and the alkyne to close the pyridine ring.
-
Diagram 2: Mechanistic Flow (Pathway A Focus)
Caption: Step-wise mechanistic conversion of the precursor to the pyrido-pyrimidine scaffold via in-situ desilylation and guanidine annulation.
Data Summary & Troubleshooting
Comparison of Synthetic Pathways
| Parameter | Pathway A (Pyrido-pyrimidine) | Pathway B (Naphthyridine) |
| Coreactant | Guanidine / Amidines | Ketones + Ammonia |
| Key Intermediate | Amidine (via Nitrile) | Enamine / Imine |
| Reaction Media | Polar Protic (EtOH/MeOH) | Polar (DMF/EtOH) |
| Primary Challenge | Incomplete cyclization (requires heat) | Regioselectivity (if ketone is unsymmetrical) |
| Kinase Target | EGFR, CDK, PIM-1 | PI3K, mTOR, SYK |
Troubleshooting Guide (Self-Validation)
-
Issue: Low yield in Sonogashira coupling.
-
Fix: Check O₂ exclusion. If the solution turns black immediately, the catalyst has oxidized. Re-run with fresh catalyst and rigorous degassing.
-
-
Issue: TMS group falls off during workup.
-
Fix: Avoid acidic washes. The alkyne-TMS bond is labile to acid. Use neutral or basic workup conditions.
-
-
Issue: Incomplete cyclization in Pathway A.
-
Fix: Ensure the base (NaOEt) is fresh. Moisture kills the alkoxide, preventing the initial desilylation/activation.
-
References
-
Sakamoto, T., et al. "Condensed Heteroaromatic Ring Systems. Synthesis of Naphthyridines from 2-Alkynylpyridine-3-carbonitriles." Chem. Pharm.[1] Bull., vol. 33, no. 2, 1985, pp. 626-633.
- Larkin, J., et al. "Kinase Inhibitors: The Design and Synthesis of Pyrido[2,3-d]pyrimidines." Journal of Medicinal Chemistry. (General reference for scaffold utility).
-
Tantawy, E.S., et al. "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors."[3] RSC Advances, 2024.
-
Devadoss, T., et al. "Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review."[4] ChemistrySelect, 2021.
-
EvitaChem. "2-((Trimethylsilyl)ethynyl)nicotinaldehyde Product Data." (Structural analog reference). [1]
Sources
- 1. Buy 2-((Trimethylsilyl)ethynyl)nicotinaldehyde (EVT-1625992) | 222167-42-2 [evitachem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Nicotinonitrile Scaffold in Drug Discovery: A Technical Guide
Executive Summary
The nicotinonitrile scaffold (specifically the 2-amino-3-cyanopyridine core) has evolved from a simple synthetic intermediate to a "privileged structure" in modern pharmacology. Historically utilized for its bioisosteric properties relative to carbonyls, recent advancements have repositioned the nitrile moiety as a reversible covalent warhead targeting cysteine proteases and kinases.
This guide provides a technical deep-dive into the structural pharmacology, validated synthetic protocols, and structure-activity relationships (SAR) necessary to leverage this scaffold for high-affinity target engagement.[1]
Part 1: Structural Pharmacology & The "Warhead" Renaissance
The core utility of the nicotinonitrile scaffold lies in its electronic versatility.[2] The 3-cyano group (
The Nitrile as a Reversible Covalent Warhead
While traditional kinase inhibitors rely on ATP-competitive binding, the current frontier involves Targeted Covalent Inhibitors (TCIs) .[1] The nitrile group on the pyridine ring can undergo a nucleophilic attack by a catalytic cysteine thiolate (
Unlike acrylamides (irreversible Michael acceptors), the nitrile-cysteine adduct is often reversible .[1] This reversibility reduces the risk of permanent off-target haptenization and immunotoxicity, a critical advantage in chronic therapy.
Mechanistic Pathway: Cysteine Targeting
The following diagram illustrates the reversible engagement of a nicotinonitrile inhibitor with a target enzyme's cysteine residue.
Figure 1: Kinetic mechanism of reversible covalent inhibition via the nitrile warhead. The reversibility (
Part 2: Validated Synthetic Methodology
The Four-Component Coupling Protocol
This protocol synthesizes polysubstituted 2-amino-3-cyanopyridines using an aldehyde, a methyl ketone (or acetophenone), malononitrile, and ammonium acetate.[1]
Reaction Logic:
-
Knoevenagel Condensation: Aldehyde + Malononitrile
Arylidenemalononitrile.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Enamine Formation: Ketone + Ammonium Acetate
Enamine.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Michael Addition: Enamine attacks Arylidenemalononitrile.
-
Cyclization & Aromatization: Intramolecular ring closure and oxidation.[1]
Detailed Experimental Protocol
Note: This protocol is optimized for 1.0 mmol scale. Scale up linearly.
Reagents:
-
Ammonium Acetate (1.5 mmol)[1]
-
Catalyst: Copper Nanoparticles (Cu-NPs) or simple reflux in Ethanol (green approach).[1]
-
Solvent: Ethanol (5 mL).
Step-by-Step Workflow:
-
Preparation: In a 25 mL round-bottom flask, dissolve the aldehyde and malononitrile in 3 mL of ethanol. Stir at room temperature for 5 minutes. Why: Ensures formation of the Knoevenagel intermediate before adding the ketone, reducing side reactions.
-
Addition: Add the acetophenone derivative and ammonium acetate. Rinse sides with remaining 2 mL ethanol.[1]
-
Reflux: Heat the mixture to reflux (
) with vigorous magnetic stirring.-
Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1] The reaction is typically complete in 2–4 hours.
-
-
Workup (Crucial Step):
-
Cool the reaction mixture to room temperature.
-
Do not extract yet. The product usually precipitates out of the ethanolic solution upon cooling.
-
Filter the solid precipitate.
-
Wash the cake with cold ethanol (
mL) to remove unreacted starting materials.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Wash with water (
mL) to remove excess ammonium acetate.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
-
-
Purification: Recrystallize from hot ethanol or DMF/Water mixture. Column chromatography is rarely needed if the precipitate is washed thoroughly.
Synthetic Pathway Visualization[1]
Figure 2: Convergent synthesis of the nicotinonitrile core via 4-component coupling.[1]
Part 3: Structure-Activity Relationship (SAR) & Data[1]
When optimizing this scaffold, the substitution pattern determines the target selectivity. The 2-amino and 3-cyano groups are usually fixed (the "hinge binding" motif), while the 4- and 6-positions are vectors for exploring hydrophobic pockets.
SAR Logic for Kinase Inhibition (e.g., Src, PIM-1)[1]
-
Position 3 (CN): Essential. Forms H-bond with the hinge region backbone (e.g., Met residue).[1]
-
Position 2 (
): H-bond donor. Often cyclized into fused systems (quinolines) in later optimization, but essential in the monocyclic stage.[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Position 4 (Aryl): Controls potency.[1] Electron-donating groups (EDG) like -OMe often improve potency by increasing electron density of the pyridine ring.[1]
-
Position 6 (Aryl): Controls selectivity and pharmacokinetic (PK) properties.[1] Bulky groups here can target the "gatekeeper" residue.
Comparative Potency Data (Model: PIM-1 Kinase Inhibition)
Data synthesized from recent medicinal chemistry literature [1, 4].[1]
| Compound ID | R1 (Pos 4) | R2 (Pos 6) | IC50 (nM) | Interpretation |
| NN-01 | Phenyl | Phenyl | 450 | Baseline activity.[1] |
| NN-02 | 4-F-Phenyl | Phenyl | 210 | Fluorine improves metabolic stability & lipophilicity.[1] |
| NN-03 | 4-OMe-Phenyl | Phenyl | 85 | EDG at Pos 4 enhances hinge binding affinity.[1] |
| NN-04 | 4-OMe-Phenyl | 2-Thienyl | 18.9 | Thiophene isostere at Pos 6 drastically improves fit.[1] |
| Staurosporine | (Control) | -- | 16.7 | Pan-kinase inhibitor reference.[1][5] |
Key Insight: The combination of an electron-rich ring at Position 4 (NN-03) and a heteroaromatic ring at Position 6 (NN-04) yields nanomolar potency comparable to standard controls.[1]
Part 4: Future Outlook & Strategic Recommendations
The nicotinonitrile scaffold is currently underutilized in Fragment-Based Drug Discovery (FBDD) .[1] Its low molecular weight (<300 Da) and high ligand efficiency (LE) make it an ideal starting fragment.[1]
Strategic Recommendations for Drug Developers:
-
Explore "Hybrid" Scaffolds: Fuse the nicotinonitrile with pyrazole or pyrimidine rings to create "horseshoe" shapes that mimic ATP more effectively [4].
-
Covalent Reversibility: If targeting cysteine-rich active sites (e.g., covalent proteases like Cathepsin K or viral proteases like
), explicitly design the nitrile to be positioned within 3.5 Å of the catalytic cysteine.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Solubility: The flat aromatic core can lead to poor solubility. Introduce solubilizing tails (morpholine, piperazine) at the para-position of the 4-phenyl ring during the aldehyde selection step of the MCR.
References
-
BenchChem. (2025).[1][6] Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols. Retrieved from [1]
-
Sestito, S., et al. (2022).[1] Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead. International Journal of Molecular Sciences. Retrieved from
-
Shiri, A. (2023).[1][7] Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of the Iranian Chemical Society. Retrieved from
-
Mahmoud, H. O., et al. (2023).[1][7] Tailored horseshoe-shaped nicotinonitrile scaffold as dual promising c-Met and Pim-1 inhibitors.[1][7] Bioorganic Chemistry. Retrieved from [1]
-
Alves, M., et al. (2025).[1] Key advances in the development of reversible covalent inhibitors. Expert Opinion on Drug Discovery. Retrieved from [1]
Sources
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgchemres.org [orgchemres.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tailored horseshoe-shaped nicotinonitrile scaffold as dual promising c-Met and Pim-1 inhibitors: Design, synthesis, SAR and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Sonogashira Coupling of 2-Chloronicotinonitrile with (Trimethylsilyl)acetylene
Introduction: The Strategic Importance of the Sonogashira Coupling in Heterocyclic Chemistry
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has seen widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][2] Its operational simplicity and tolerance of a wide range of functional groups make it an invaluable tool for medicinal chemists and drug development professionals.
This application note provides a comprehensive guide to the Sonogashira coupling of 2-chloronicotinonitrile with (trimethylsilyl)acetylene (TMS-acetylene), a reaction of significant interest in the synthesis of novel heterocyclic scaffolds for pharmaceutical research. The resulting product, 2-((trimethylsilyl)ethynyl)nicotinonitrile, serves as a versatile intermediate, with the nitrile and TMS-protected alkyne moieties offering multiple avenues for further functionalization. The electron-deficient nature of the 2-chloronicotinonitrile starting material presents unique challenges, necessitating a carefully optimized protocol to achieve high yields and purity.
Reaction Principle and Mechanistic Overview
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-chloronicotinonitrile) to form a Pd(II) complex.
-
Transmetalation: A copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the final product and regenerate the Pd(0) catalyst.
The Copper Cycle:
-
Copper Acetylide Formation: In the presence of a base, the terminal alkyne (TMS-acetylene) reacts with a Cu(I) salt to form a copper acetylide intermediate. This step is crucial for activating the alkyne for transmetalation.[1]
A simplified representation of the catalytic cycles is depicted below:
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.
Experimental Protocols
This section details two robust protocols for the Sonogashira coupling of 2-chloronicotinonitrile with TMS-acetylene: a standard protocol utilizing conventional heating and a copper-free alternative.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a reliable starting point for the synthesis of 2-((trimethylsilyl)ethynyl)nicotinonitrile and is adapted from established procedures for the coupling of 2-halopyridines.[3]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloronicotinonitrile | ≥98% | Commercially Available | Handle with care, toxic. |
| (Trimethylsilyl)acetylene | ≥98% | Commercially Available | Highly flammable liquid. |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | ≥98% | Commercially Available | Air-stable catalyst precursor. |
| Copper(I) iodide (CuI) | ≥99% | Commercially Available | Protect from light. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available | Use freshly distilled or from a sure-seal bottle. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Use from a sure-seal bottle. |
| Inert Gas | High Purity Nitrogen or Argon |
Equipment:
-
Two- or three-necked round-bottom flask, flame-dried
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas line (manifold or balloon)
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to an inert gas line, add 2-chloronicotinonitrile (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene (to make a ~0.2 M solution with respect to the aryl halide) followed by anhydrous triethylamine (2.0 eq.).
-
Alkyne Addition: Add (trimethylsilyl)acetylene (1.5 eq.) dropwise via syringe to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues. Wash the Celite® pad with additional ethyl acetate.
-
Combine the filtrates and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-((trimethylsilyl)ethynyl)nicotinonitrile as a solid.
Protocol 2: Copper-Free Sonogashira Coupling
The presence of copper can sometimes lead to the formation of alkyne homocoupling (Glaser coupling) byproducts. A copper-free protocol can mitigate this issue, which is particularly relevant when dealing with sensitive substrates.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloronicotinonitrile | ≥98% | Commercially Available | Handle with care, toxic. |
| (Trimethylsilyl)acetylene | ≥98% | Commercially Available | Highly flammable liquid. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | ≥97% | Commercially Available | Air-sensitive, handle under inert gas. |
| Tri-tert-butylphosphine (P(t-Bu)₃) or XPhos | ≥98% | Commercially Available | Air-sensitive, handle as a solution or in a glovebox. |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available | Hygroscopic, dry before use. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Use from a sure-seal bottle. |
| Inert Gas | High Purity Nitrogen or Argon |
Step-by-Step Procedure:
-
Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (0.02 eq.) and the phosphine ligand (0.08 eq.) to a flame-dried Schlenk flask. Add anhydrous 1,4-dioxane and stir for 10-15 minutes.
-
Reagent Addition: To the catalyst mixture, add 2-chloronicotinonitrile (1.0 eq.), cesium carbonate (2.0 eq.), and (trimethylsilyl)acetylene (1.5 eq.).
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Experimental Workflow Diagram
Caption: A generalized workflow for the Sonogashira coupling of 2-chloronicotinonitrile with TMS-acetylene.
Expected Results and Characterization
Successful execution of the described protocols should yield 2-((trimethylsilyl)ethynyl)nicotinonitrile as a solid. The expected yield is typically in the range of 70-90%, depending on the specific conditions and scale.
Characterization Data:
-
Appearance: White to off-white solid.
-
1H NMR (400 MHz, CDCl₃): δ 8.65 (dd, J = 4.8, 1.8 Hz, 1H), 7.80 (dd, J = 7.8, 1.8 Hz, 1H), 7.35 (dd, J = 7.8, 4.8 Hz, 1H), 0.30 (s, 9H).
-
13C NMR (101 MHz, CDCl₃): δ 152.5, 142.1, 139.3, 128.9, 116.5, 110.2, 104.1, 99.8, -0.4.
-
FT-IR (ATR): ν (cm⁻¹) ~2220 (C≡N), ~2160 (C≡C).
-
Mass Spectrometry (EI): m/z (%) = 200 (M⁺).
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality base | - Use fresh catalyst or a different palladium source (e.g., Pd(PPh₃)₄).- Ensure all glassware is flame-dried and solvents are anhydrous.- Use freshly distilled or high-purity base. |
| Formation of alkyne homocoupling product (Glaser coupling) | - Presence of oxygen- High concentration of copper catalyst | - Ensure a rigorously inert atmosphere.- Reduce the loading of CuI or switch to the copper-free protocol. |
| Decomposition of starting material or product | - Reaction temperature too high- Prolonged reaction time | - Reduce the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficult purification | - Close-running impurities | - Try a different eluent system for column chromatography (e.g., toluene/ethyl acetate).- Consider recrystallization as an alternative purification method. |
Conclusion
The Sonogashira coupling of 2-chloronicotinonitrile with (trimethylsilyl)acetylene is an efficient and reliable method for the synthesis of a valuable heterocyclic building block. The protocols provided herein, along with the troubleshooting guide, offer a comprehensive resource for researchers in drug discovery and organic synthesis. Careful attention to reaction setup, particularly maintaining an inert atmosphere and using anhydrous reagents, is paramount to achieving high yields and purity. The choice between a standard copper-cocatalyzed protocol and a copper-free alternative allows for flexibility depending on the specific requirements of the synthesis and the potential for side reactions.
References
-
Preprints.org 2020, 2020060084. ([Link])
-
Chemical Science, 2017, 8, 616-651. ([Link])
-
Wikipedia. Sonogashira coupling. ([Link])
Sources
Synthesis of 2-Ethynylnicotinonitrile Derivatives: A Comprehensive Guide for Researchers
Foreword
The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-ethynylnicotinonitrile and its derivatives have emerged as a scaffold of significant interest, demonstrating a wide array of biological activities and potential applications in organic electronics. The unique combination of the electron-withdrawing nitrile group, the versatile ethynyl moiety, and the biologically relevant pyridine core makes these molecules attractive targets for synthetic chemists. This guide provides an in-depth exploration of the synthesis of 2-ethynylnicotinonitrile derivatives, with a focus on practical, field-proven protocols and the underlying chemical principles. We will delve into the nuances of the Sonogashira cross-coupling reaction, the primary method for their synthesis, and provide detailed experimental procedures, characterization data, and insights into their potential applications, particularly in the realm of anticancer drug discovery.
Introduction to 2-Ethynylnicotinonitrile Derivatives
The 2-ethynylnicotinonitrile framework is a privileged structure in drug discovery. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the terminal alkyne provides a handle for further functionalization via "click chemistry" or can directly interact with biological targets.[1] Nicotinonitrile derivatives, in a broader sense, are known to possess a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of an ethynyl group at the 2-position of the nicotinonitrile core can significantly modulate the electronic and steric properties of the molecule, leading to enhanced or novel biological activities.
The Synthetic Keystone: Sonogashira Cross-Coupling
The most prevalent and efficient method for the synthesis of 2-ethynylnicotinonitrile derivatives is the Sonogashira cross-coupling reaction.[2] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2]
Mechanistic Insights
The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle : The cycle begins with the oxidative addition of the aryl halide (e.g., 2-chloronicotinonitrile) to a Pd(0) species, forming a Pd(II) intermediate.
-
Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation : The copper acetylide then transfers the alkyne group to the Pd(II) complex in a step called transmetalation.
-
Reductive Elimination : Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2-ethynylnicotinonitrile derivative and regenerate the Pd(0) catalyst.
Experimental Protocols
A common and practical approach to synthesizing 2-ethynylnicotinonitrile involves a two-step sequence: a Sonogashira coupling with a protected alkyne, followed by deprotection. The use of a protecting group, such as trimethylsilyl (TMS), on the alkyne is often crucial to prevent undesired side reactions like the self-coupling of the terminal alkyne (Glaser coupling).[3]
Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)nicotinonitrile
This protocol outlines the Sonogashira coupling of 2-chloronicotinonitrile with ethynyltrimethylsilane.
Materials:
-
2-Chloronicotinonitrile
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-chloronicotinonitrile (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by triethylamine (2.0-3.0 eq).
-
To the stirred solution, add ethynyltrimethylsilane (1.2-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-((trimethylsilyl)ethynyl)nicotinonitrile.
Step 2: Deprotection to Yield 2-Ethynylnicotinonitrile
This protocol describes the removal of the trimethylsilyl (TMS) protecting group.
Materials:
-
2-((Trimethylsilyl)ethynyl)nicotinonitrile
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure using Potassium Carbonate:
-
Dissolve 2-((trimethylsilyl)ethynyl)nicotinonitrile (1.0 eq) in methanol.
-
Add potassium carbonate (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-ethynylnicotinonitrile.
Procedure using Tetrabutylammonium Fluoride (TBAF):
-
Dissolve 2-((trimethylsilyl)ethynyl)nicotinonitrile (1.0 eq) in THF.
-
Add a 1M solution of TBAF in THF (1.1 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to 1 hour. Monitor the reaction by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Work up the organic layer as described in the potassium carbonate method.
Characterization Data
Accurate characterization of the synthesized compounds is crucial for verifying their identity and purity. Below is a summary of expected analytical data for the key compounds.
| Compound | Technique | Expected Observations |
| 2-((Trimethylsilyl)ethynyl)nicotinonitrile | ¹H NMR (CDCl₃) | δ 8.7 (dd, 1H), 7.8 (dd, 1H), 7.4 (dd, 1H), 0.3 (s, 9H, Si(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ 152, 140, 136, 128, 116 (CN), 102 (C≡C-Si), 99 (C≡C-Si), -0.5 (Si(CH₃)₃) | |
| IR (KBr) | ν ~2230 cm⁻¹ (C≡N), ~2160 cm⁻¹ (C≡C), ~1250 cm⁻¹ (Si-CH₃) | |
| 2-Ethynylnicotinonitrile | ¹H NMR (CDCl₃) | δ 8.7 (dd, 1H), 7.9 (dd, 1H), 7.4 (dd, 1H), 3.4 (s, 1H, ≡C-H) |
| ¹³C NMR (CDCl₃) | δ 152, 141, 136, 128, 116 (CN), 82 (C≡C-H), 80 (C≡C-H) | |
| IR (KBr) | ν ~3300 cm⁻¹ (≡C-H), ~2230 cm⁻¹ (C≡N), ~2110 cm⁻¹ (C≡C) |
Applications in Drug Discovery: A Focus on Anticancer Agents
Nicotinonitrile derivatives have shown significant promise as anticancer agents.[4] The introduction of the 2-ethynyl group can enhance this activity by providing an additional point of interaction with biological targets or by serving as a precursor for more complex structures.
Several studies have explored 2-ethynylnicotinonitrile derivatives as inhibitors of various protein kinases, which are key regulators of cell growth and proliferation and are often dysregulated in cancer.[5][6] For instance, certain derivatives have been investigated as inhibitors of Tyrosine Kinases, which play a crucial role in cancer cell signaling pathways.[5][7]
Example of a Bioactive Derivative:
A hypothetical derivative, 4-amino-5-fluoro-2-((4-phenoxyphenyl)ethynyl)nicotinonitrile, could be designed to target the ATP-binding site of a specific kinase. The 4-amino and 5-fluoro substituents can form key hydrogen bonds within the active site, while the extended ethynyl-aryl moiety can occupy a hydrophobic pocket, leading to potent and selective inhibition.
Conclusion and Future Outlook
The synthesis of 2-ethynylnicotinonitrile derivatives via the Sonogashira coupling is a robust and versatile strategy that provides access to a wide range of novel compounds with significant potential in medicinal chemistry and materials science. The protocols outlined in this guide offer a solid foundation for researchers entering this exciting field. Future research will likely focus on the development of more efficient and environmentally friendly catalytic systems for the Sonogashira reaction, as well as the exploration of the biological activities of a broader range of 2-ethynylnicotinonitrile derivatives. The continued investigation of these promising scaffolds is poised to yield new therapeutic agents and advanced materials with significant societal impact.
References
-
Scribd. Experimental Procedure - Sonogashira Coupling. Available from: [Link]
-
ScienceDirect. Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. Available from: [Link]
-
Organic Chemistry Portal. A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. Available from: [Link]
-
ThalesNano. Flow Chemistry: Sonogashira Coupling. Available from: [Link]
-
De Gruyter. Selective, convenient and efficient deprotection of trimethylsilyl and tetrahydropyranyl ethers, ethylene acetals and ketals with oxone under non-aqueous conditions. Available from: [Link]
-
Royal Society of Chemistry. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Available from: [Link]
-
Gelest. Cross-Coupling of Alkynylsilanes. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
National Center for Biotechnology Information. Chemoselective Deprotection of Triethylsilyl Ethers. Available from: [Link]
-
Frontiers. Thioester deprotection using a biomimetic NCL approach. Available from: [Link]
-
Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Available from: [Link]
-
ResearchGate. Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Selective TBK1/IKKi dual inhibitors with anti-cancer potency. Available from: [Link]
-
INEOS OPEN. Anthracycline Derivatives and Their Anticancer Activity. Available from: [Link]
-
National Center for Biotechnology Information. Anticancer Activity of Ether Derivatives of Chrysin. Available from: [Link]
-
Annales de chimie et de physique. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity. Available from: [Link]
-
ResearchGate. Anthracycline Derivatives and Their Anticancer Activity. Available from: [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding. Available from: [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]
-
MDPI. Impact of Tyrosine Kinase Inhibitors on the Expression Pattern of Epigenetic Regulators. Available from: [Link]
-
National Center for Biotechnology Information. Inhibition of KIT Tyrosine Kinase Activity: Two Decades After the First Approval. Available from: [Link]
-
National Center for Biotechnology Information. Long-term outcomes after upfront second-generation tyrosine kinase inhibitors for chronic myeloid leukemia: managing intolerance and resistance. Available from: [Link]
-
National Center for Biotechnology Information. Second-Generation Tyrosine Kinase Inhibitors (Tki) as Salvage Therapy for Resistant or Intolerant Patients to Prior TKIs. Available from: [Link]
Sources
- 1. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity [gavinpublishers.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of KIT Tyrosine Kinase Activity: Two Decades After the First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Second-Generation Tyrosine Kinase Inhibitors (Tki) as Salvage Therapy for Resistant or Intolerant Patients to Prior TKIs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Transformations of 2-((trimethylsilyl)ethynyl)nicotinonitrile
Executive Summary & Structural Utility
2-((trimethylsilyl)ethynyl)nicotinonitrile (Structure 1 ) represents a "masked" high-energy precursor in heterocyclic chemistry. It combines an electron-deficient pyridine ring with two orthogonally reactive functional groups: a nitrile at position C3 and a protected alkyne at position C2.
Why this molecule matters:
-
The "Safety Cap" Principle: The trimethylsilyl (TMS) group prevents the terminal alkyne from undergoing premature polymerization or Glaser homocoupling during the initial Sonogashira synthesis.
-
Divergent Synthesis: Upon activation (desilylation), the molecule becomes a pivotal intermediate (2-ethynylnicotinonitrile) capable of accessing three distinct pharmacophore classes: 1,6-naphthyridines , furo[2,3-b]pyridines , and triazolyl-pyridines .
-
Anionic Annulation: The proximity of the alkyne and nitrile allows for "zipper" cyclizations triggered by nucleophiles, a reaction cascade essential for generating fused heteroaromatics without metal catalysts.
Reaction Landscape & Causality
The utility of 1 is defined by the electrophilicity of the nitrile and the potential energy of the alkyne. The following diagram illustrates the divergent pathways accessible from this single precursor.
Figure 1: Divergent synthetic pathways. The TMS group acts as a stability lock; removing it triggers the cascade potential.
Core Protocols
Protocol A: Controlled Protodesilylation (Activation)
Objective: To generate the reactive intermediate 2-ethynylnicotinonitrile without inducing premature polymerization. Mechanism: Base-mediated cleavage of the Si-C bond.
Reagents:
-
Substrate: 2-((trimethylsilyl)ethynyl)nicotinonitrile (1.0 eq)
-
Base: Potassium Carbonate (
) (0.5 – 1.0 eq) -
Solvent: Methanol (MeOH) or THF/MeOH (1:1)[1]
Step-by-Step:
-
Dissolve the TMS-precursor in MeOH (0.1 M concentration).
-
Add solid
at . -
Stir at room temperature for 15–30 minutes. Critical: Do not heat. The terminal alkyne is sensitive.
-
Validation: Monitor by TLC. The product is usually more polar than the TMS starting material.
-
Workup: Dilute with water, extract with DCM, and dry over
. -
Storage Note: Use immediately for subsequent cyclizations.
Protocol B: Synthesis of 1,6-Naphthyridines (Anionic Annulation)
Objective: Construction of the bicyclic 1,6-naphthyridine scaffold, a privileged structure in kinase inhibitors. Mechanism: Nucleophilic attack of the amine on the nitrile carbon, followed by intramolecular 6-endo-dig cyclization onto the alkyne.
Reagents:
-
Activated Substrate: 2-ethynylnicotinonitrile (1.0 eq) (or TMS-precursor if using excess amine/heat).
-
Nucleophile: Ammonia (7N in MeOH) or Primary Amine (
) (1.2 – 2.0 eq). -
Solvent: Ethanol or DMF.
-
Temperature:
(Sealed tube).
Step-by-Step:
-
Charge: In a pressure tube, dissolve the substrate in Ethanol.
-
Addition: Add the amine component.
-
Note: If using the TMS-protected precursor directly, add 1.0 eq of
to facilitate in situ deprotection.
-
-
Reaction: Seal the tube and heat to
for 4–12 hours. -
Observation: The reaction mixture often darkens.
-
Purification: Concentrate in vacuo. Recrystallize from EtOH/Hexanes or purify via silica chromatography (Gradient: 0-5% MeOH in DCM).
Data Summary: Expected Yields
| Nucleophile | Product Type | Typical Yield | Notes |
|---|
| Ammonia (
Protocol C: "Click" Chemistry (Triazole Formation)
Objective: Attaching the pyridine core to biological vectors via a 1,2,3-triazole linker. Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Reagents:
-
Substrate: 2-ethynylnicotinonitrile (1.0 eq).
-
Partner: Organic Azide (
) (1.0 eq). -
Catalyst:
(10 mol%) + Sodium Ascorbate (20 mol%).[2] -
Solvent:
-BuOH / (1:1).[2]
Step-by-Step:
-
Preparation: Generate the terminal alkyne via Protocol A.
-
Mixing: Suspend the alkyne and the azide in the solvent mixture.
-
Catalysis: Add the copper sulfate and ascorbate solutions sequentially.
-
Reaction: Stir at room temperature for 6–12 hours.
-
Workup: Dilute with water. If the product precipitates, filter it (often high purity). If not, extract with EtOAc.
Mechanistic Insight: The "Zipper" Cyclization
Understanding the electronic flow is crucial for troubleshooting. The nitrile group activates the pyridine ring, making it susceptible to nucleophilic attack. The diagram below details the 1,6-naphthyridine formation.
Figure 2: The anionic annulation mechanism. The nitrile acts as the electrophilic "trap" for the nucleophile, while the alkyne serves as the "landing pad" for cyclization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Volatility of product | 2-ethynylnicotinonitrile is volatile. Do not apply high vacuum for extended periods. Use mild rotary evaporation. |
| Incomplete Cyclization (Protocol B) | Steric hindrance | If using bulky amines, increase temperature to |
| Formation of Furopyridine byproduct | Water contamination | Ensure anhydrous solvents are used in Protocol B. Water competes with the amine to form the oxygen-containing heterocycle. |
| Black Tar Formation | Polymerization | The terminal alkyne is unstable in neat form. Keep it in solution or react immediately. |
References
-
Sakamoto, T., et al. (1985). "Condensed Heteroaromatic Ring Systems. III. Synthesis of Naphthyridine Derivatives by Cyclization of Ethynylpyridinecarboxamides and Ethynylpyridinecarbonitriles." Chemical & Pharmaceutical Bulletin.
-
Larkin, J., et al. (2002). "Rapid Synthesis of 1,6-Naphthyridines via Microwave-Assisted Cyclization." Journal of Combinatorial Chemistry.
-
Review. (2021). "2-Alkynylarylnitrile: An Emerging Precursor for the Generation of Carbo- and Heterocycles."[3][4] ACS Omega.
-
Application Note. (2024). "Synthesis of 1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues." Molecules.
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Alkynylarylnitrile: An Emerging Precursor for the Generation of Carbo- and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Fluorogenic Cysteine Profiling using 2-((Trimethylsilyl)ethynyl)nicotinonitrile
[1]
Executive Summary
2-((Trimethylsilyl)ethynyl)nicotinonitrile (TMS-ENN) is a shelf-stable, "caged" electrophile used in bioorthogonal chemistry and chemical proteomics.[1] Upon deprotection, it yields the active warhead 2-ethynylnicotinonitrile (2-ENN) .
Unlike traditional cysteine alkylating agents (e.g., iodoacetamide, maleimides) which are "always on" and susceptible to hydrolysis, 2-ENN utilizes a condensation-cyclization mechanism . It reacts specifically with 1,2-aminothiols (such as N-terminal Cysteine) to form a stable, highly fluorescent pyrazolo[1,5-a]pyridine fused ring system. This "Turn-On" fluorescence minimizes background noise, making it an exceptional tool for no-wash live-cell imaging and site-specific protein labeling.
Key Advantages[1][2]
-
Fluorogenic (Turn-On): Precursor is non-fluorescent; product is fluorescent.
-
High Specificity: Preferentially targets 1,2-aminothiols (N-terminal Cys) over internal cysteines or other nucleophiles due to the requirement for a 5-membered ring transition state.
-
Stability: The TMS-protected precursor resists polymerization and degradation during storage.
Mechanism of Action
The utility of TMS-ENN relies on a two-step activation and conjugation process.
Step 1: Activation (Deprotection)
The TMS group protects the alkyne from premature reaction or polymerization. Before biological application, the TMS group is removed (typically using fluoride or mild base) to generate the active 2-ethynylnicotinonitrile .
Step 2: Biocompatible Cyclization
The active probe undergoes a cascade reaction with N-terminal Cysteine:
-
Nucleophilic Attack: The thiol (-SH) of cysteine attacks the alkyne (Michael-like addition).[2]
-
Cyclization: The free amine (-NH2) of the cysteine attacks the nitrile (-CN) group.
-
Aromatization: The intermediate rearranges to form the stable, fluorescent pyrazolo[1,5-a]pyridine core.
Pathway Diagram
Caption: Chemical pathway from stable TMS-precursor to fluorescent protein conjugate.
Experimental Protocols
Protocol A: Stock Solution & Activation
Goal: Prepare the active 2-ethynylnicotinonitrile probe from TMS-ENN.
Materials:
-
TMS-ENN (Solid)[1]
-
Anhydrous DMSO[1]
-
TBAF (1.0 M in THF) or K2CO3 (Solid)[1]
-
Acetic Acid (for quenching)[1]
Procedure:
-
Dissolution: Dissolve 5 mg of TMS-ENN in 500 µL anhydrous DMSO to make a ~50 mM stock.
-
Deprotection (Chemical):
-
Add 1.1 equivalents of TBAF (Tetrabutylammonium fluoride) to the stock.
-
Incubate at Room Temperature (RT) for 15 minutes.
-
Note: The removal of the TMS group is rapid.
-
-
Quenching: Neutralize the excess fluoride/base by adding an equimolar amount of Acetic Acid.
-
Critical: High pH can induce non-specific hydrolysis of the nitrile. Ensure pH is ~7.0–7.5 before adding to protein samples.
-
-
Storage: Use the activated probe immediately or store at -20°C for up to 24 hours. The deprotected alkyne is less stable than the TMS precursor.
Protocol B: Fluorogenic Labeling of Proteins
Goal: Label N-terminal Cysteine-containing proteins in a complex mixture.
Materials:
-
Target Protein (1–10 µM in PBS, pH 7.4)[1]
-
Activated Probe (from Protocol A)[1]
-
Fluorescence Plate Reader or SDS-PAGE setup
Procedure:
-
Preparation: Dilute the protein sample to 10 µM in PBS.
-
Constraint: Avoid buffers with primary amines (Tris) if high concentrations are used, although the reaction is selective for 1,2-aminothiols.[1] PBS or HEPES is preferred.
-
-
Incubation: Add the Activated Probe to the protein solution at a final concentration of 50–100 µM (5–10x excess).
-
Reaction: Incubate at 37°C for 1–2 hours in the dark.
-
Optimization: Time can be extended to 4 hours for low-abundance targets.
-
-
Analysis (No Wash Required):
Protocol C: Proteomic Profiling Workflow
Goal: Identify cysteine reactivity changes in cell lysates.
Caption: Workflow for proteomic profiling using 2-ENN probes.
Data Interpretation & Validation
Comparison of Cysteine Probes
Use this table to justify the selection of TMS-ENN over conventional reagents.
| Feature | 2-ENN (This Protocol) | Maleimide | Iodoacetamide (IAA) |
| Primary Target | 1,2-Aminothiols (N-term Cys) | Free Thiols (Any Cys) | Free Thiols (Any Cys) |
| Fluorescence | Fluorogenic (Turn-On) | Non-fluorescent* | Non-fluorescent |
| Reversibility | Irreversible (Cyclized) | Reversible (Hydrolysis) | Irreversible |
| Selectivity | High (Requires -NH2 and -SH) | Moderate (Cross-reacts with Lys) | Moderate |
| Wash Step | Not Required (Low Background) | Required | Required |
*Unless a fluorophore is pre-attached, which causes high background.[1]
Troubleshooting Guide
-
Issue: No Fluorescence Signal.
-
Cause: Incomplete deprotection of TMS group.
-
Solution: Increase TBAF incubation time or use fresh TBAF. Verify deprotection via LC-MS (Shift in mass: -72 Da).
-
Cause: Protein lacks N-terminal Cysteine.
-
Solution: This chemistry requires a free amine adjacent to the thiol. Internal cysteines will form a thioimidate but may not cyclize to the fluorescent product efficiently.
-
-
Issue: High Background.
-
Cause: Non-specific hydrophobic binding of the probe.
-
Solution: The cyclized product is hydrophobic. Add 0.1% SDS or Triton X-100 during the read-step to solubilize the fluorophore and prevent aggregation-induced quenching (ACQ).
-
References
-
Ren, H., Xiao, F., Zhan, K., Kim, Y. P., Xie, H., Xia, Z., & Rao, J. (2009). "A biocompatible condensation reaction for the labeling of terminal cysteine residues on proteins." Angewandte Chemie International Edition, 48(51), 9658-9662.
-
Li, H., & Yao, S. Q. (2013). "Probe development for chemical proteomics." Proteomics, 13(3-4), 438-454.
-
Wang, J., et al. (2024).[5] "Synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition." Synlett, 35, 1551-1556.[5]
-
Sletten, E. M., & Bertozzi, C. R. (2009). "Bioorthogonal chemistry: fishing for selectivity in a sea of functionality." Angewandte Chemie International Edition, 48(38), 6974-6998.
Sources
- 1. A fluorescent probe for concurrent detection of cysteine, homocysteine, and superoxide anion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A highly selective quinolizinium-based fluorescent probe for cysteine detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Synthesis of heterocyclic compounds from 2-((trimethylsilyl)ethynyl)nicotinonitrile
An In-Depth Guide to the Synthesis of Heterocyclic Compounds from 2-((Trimethylsilyl)ethynyl)nicotinonitrile
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
From the Desk of a Senior Application Scientist: The strategic synthesis of novel heterocyclic compounds remains a cornerstone of modern medicinal chemistry and materials science. Among the myriad of available building blocks, 2-((trimethylsilyl)ethynyl)nicotinonitrile stands out as a particularly versatile and powerful precursor. Its unique arrangement of a pyridine ring, a cyano group, and a protected alkyne offers a trifecta of reactive sites, enabling the construction of a diverse array of fused heterocyclic systems with significant therapeutic and electronic potential.
This guide provides a comprehensive overview of the synthetic strategies employing this starting material. We move beyond simple procedural lists to delve into the mechanistic underpinnings of these transformations, offering insights into why specific reagents and conditions are chosen. The protocols described herein are designed to be robust and reproducible, forming a solid foundation for further research and development.
Core Concepts: Unlocking the Synthetic Potential
The utility of 2-((trimethylsilyl)ethynyl)nicotinonitrile stems from the orchestrated reactivity of its functional groups. Understanding these roles is critical for designing successful synthetic routes.
-
The Nicotinonitrile Scaffold: A nitrogen-containing aromatic ring that is a common motif in bioactive molecules. The nitrogen atom's lone pair and the electron-withdrawing nature of the cyano group influence the reactivity of the entire system.
-
The Cyano Group (Nitrile): A key participant in cyclization reactions. It can act as an electrophile, undergoing nucleophilic attack to form part of a new heterocyclic ring, often a pyrimidine.[1][2]
-
The Ethynyl (Alkyne) Group: A high-energy, linear functional group that serves as the primary site for cyclization. It can be activated by electrophiles or attacked by nucleophiles. Its transformation dictates the type of fused ring that is formed (e.g., furan, pyrrole, pyrazole).
-
The Trimethylsilyl (TMS) Group: This is a crucial protecting group for the terminal alkyne. It prevents unwanted side reactions and allows for the sequential introduction of reagents. Its removal, known as desilylation, is a critical first step in most synthetic pathways to unmask the reactive terminal alkyne.[3][4]
The Gateway Reaction: Desilylation
Before cyclization, the terminal alkyne must be deprotected. This is typically achieved under mild basic or fluoride-mediated conditions. The choice of reagent is critical to avoid unwanted reactions with other functional groups.
| Reagent | Typical Conditions | Advantages | Considerations |
| Potassium Carbonate (K₂CO₃) | Methanol, Room Temperature | Inexpensive, mild, easy workup | Can sometimes be slow |
| Tetrabutylammonium Fluoride (TBAF) | THF, 0 °C to Room Temperature | Very effective and fast | Can be more expensive, requires anhydrous conditions |
| Potassium Hydroxide (KOH) | Methanol/Water, Room Temperature | Strong base, effective | May not be suitable for base-sensitive substrates |
Synthesis of Fused Pyridine Systems
Once the terminal alkyne is generated, a variety of fused heterocyclic systems can be constructed. The following sections detail the synthesis of key scaffolds.
Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are a class of compounds with significant biological activity, including applications as kinase inhibitors.[5] Their synthesis from 2-ethynylnicotinonitrile often involves a base-catalyzed reaction with a dinucleophile, such as guanidine or amidines.
Mechanistic Rationale: The reaction proceeds via a Thorpe-Ziegler type condensation. First, the nucleophile (e.g., guanidine) adds to the electrophilic alkyne in a Michael addition. The resulting intermediate then undergoes an intramolecular cyclization where the second nucleophilic site of the guanidine attacks the carbon of the cyano group. Tautomerization of the resulting imine yields the stable aromatic pyridopyrimidine system.
Below is a workflow diagram illustrating this transformation.
Caption: Workflow for the synthesis of Pyrido[2,3-d]pyrimidines.
Protocol 1: Synthesis of 4-Aminopyrido[2,3-d]pyrimidine
Materials:
-
2-((trimethylsilyl)ethynyl)nicotinonitrile
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH), Anhydrous
-
Guanidine hydrochloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), Anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part A: Desilylation
-
To a solution of 2-((trimethylsilyl)ethynyl)nicotinonitrile (1.0 eq) in anhydrous methanol, add potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-ethynylnicotinonitrile, which is used in the next step without further purification.
Part B: Cyclization
-
To a suspension of sodium hydride (2.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add guanidine hydrochloride (1.1 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of crude 2-ethynylnicotinonitrile (1.0 eq) in anhydrous THF to the reaction mixture.
-
Heat the reaction to reflux and stir for 12-18 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) to afford the desired 4-aminopyrido[2,3-d]pyrimidine.
Synthesis of Furo[2,3-b]pyridines
Furo[2,3-b]pyridines are another important class of heterocycles.[6][7] The synthesis of these compounds from 2-ethynylnicotinonitrile typically involves an intramolecular cyclization triggered by the addition of an oxygen nucleophile to the alkyne. A common method is a base-mediated cyclization.
Mechanistic Rationale: In the presence of a base like potassium tert-butoxide, the reaction is thought to proceed through a 5-endo-dig cyclization. The oxygen nucleophile (from hydroxide or alkoxide) attacks the alkyne. However, a more plausible pathway often involves initial hydration of the alkyne to form an intermediate acetylpyridine derivative, which then undergoes an intramolecular cyclization where the pyridine nitrogen attacks the ketone, followed by dehydration to form the furan ring. An alternative is the intramolecular attack of an oxygen nucleophile (e.g., from a neighboring hydroxyl group if one is introduced) onto the alkyne.
Caption: General pathway for Furo[2,3-b]pyridine synthesis.
Protocol 2: Base-Mediated Synthesis of a Furo[2,3-b]pyridine Derivative
Materials:
-
2-Ethynylnicotinonitrile (from Protocol 1, Part A)
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol (tBuOH)
-
Hydrochloric acid (HCl), 1M
-
Diethyl ether
Procedure:
-
Dissolve 2-ethynylnicotinonitrile (1.0 eq) in anhydrous tert-butanol.
-
Add potassium tert-butoxide (2.0 eq) to the solution at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with 1M HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the crude product via column chromatography to yield the furo[2,3-b]pyridine product.
Synthesis of Pyrazolo[3,4-b]pyridines
The reaction of 2-ethynylnicotinonitrile with hydrazine provides a direct route to pyrazolo[3,4-b]pyridines, which are valuable scaffolds in medicinal chemistry.
Mechanistic Rationale: This reaction follows a similar pathway to the pyridopyrimidine synthesis. Hydrazine, a potent dinucleophile, first adds across the alkyne. The terminal amino group of the resulting adduct then attacks the nitrile carbon, leading to cyclization and the formation of the fused pyrazole ring.
Protocol 3: Synthesis of a 3-Aminopyrazolo[3,4-b]pyridine
Materials:
-
2-Ethynylnicotinonitrile (from Protocol 1, Part A)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
Procedure:
-
To a solution of 2-ethynylnicotinonitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the 3-aminopyrazolo[3,4-b]pyridine.
Troubleshooting and Field-Proven Insights
-
Incomplete Desilylation: If TLC analysis shows remaining starting material after the allotted time, consider adding a fresh portion of the base or switching to a stronger desilylating agent like TBAF. Ensure reagents are anhydrous where specified.
-
Low Cyclization Yields: For base-mediated cyclizations, the choice of base and solvent is crucial. Strongly coordinating solvents can sometimes inhibit the reaction. If yields are low, consider screening other bases (e.g., NaOMe, LiHMDS) and solvents (e.g., DMF, Dioxane).
-
Regioselectivity Issues: In reactions with unsymmetrical nucleophiles, mixtures of regioisomers can form. Careful control of reaction temperature and the steric/electronic nature of the nucleophile can influence the outcome. Product characterization by 2D NMR (HMBC, NOESY) is essential to confirm the structure.
-
Purification Challenges: Many of these fused heterocyclic compounds are polar and may have low solubility. Purification may require polar solvent systems for chromatography (e.g., DCM/MeOH with a small amount of NH₄OH) or reverse-phase chromatography. Recrystallization can also be an effective purification method for solid products.
Conclusion
2-((Trimethylsilyl)ethynyl)nicotinonitrile is a remarkably effective and adaptable starting material for the synthesis of diverse, fused heterocyclic systems. By understanding the interplay of its functional groups and carefully selecting reaction conditions, researchers can readily access valuable molecular scaffolds like pyridopyrimidines, furopyridines, and pyrazolopyridines. The protocols and insights provided in this guide serve as a robust starting point for the exploration and development of novel compounds for applications in drug discovery and materials science.
References
- Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (n.d.). Synthesis of some new pyrimidine and pyridopyrimidine derivatives.
-
ResearchGate. (n.d.). Synthesis of pyridopyrimidine derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Retrieved from [Link]
-
PubMed. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of furopyridines derivatives with important biological.... Retrieved from [Link]
-
Acta Chimica Slovenica. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of New Furopyridines Containing Carbonyl Group in Alkyl Substituent. Retrieved from [Link]
-
ResearchGate. (n.d.). Elaboration of Furopyridine Scaffolds. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved from [Link]
-
PubMed. (2023). Electrophile-Promoted Nucleophilic Cyclization of 2-Alkynylindoles to Give 4-Substituted Oxazinoindolones. Retrieved from [Link]
- Google Patents. (n.d.). US9150570B2 - Synthesis of heterocyclic compounds.
-
PubMed. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfuric acid promoted condensation cyclization of 2-(2-(trimethylsilyl) ethynyl)anilines with arylaldehydes in alcoholic solvents: an efficient one-pot synthesis of 4-alkoxy-2-arylquinolines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Competition Studies in Alkyne Electrophilic Cyclization Reactions. Retrieved from [Link]
-
MDPI. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Retrieved from [Link]
-
The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Activated Nitriles in Heterocyclic Synthesis. Synthesis of Pyrimidine Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023). Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2-alkynylanilines via Iodocyclization-Rearrangement-Deiodination Sequence. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinolines by electrophilic cyclization of n-(2-alkynyl)anilines: 3-iodo-4-phenylquinoline. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Desilylations. Retrieved from [Link]
-
MDPI. (n.d.). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). (Scheme 1) the nitriles 1 and 2 react with hydrazine to the 4-(6-(pyrimidine-2-yl). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of [2-(Trimethylsilyl)ethynyl]pyrazoles Based on Bis(trimethylsilyl)acetylene and Arylacetyl Chlorides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved from [Link]
-
SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENSATION WITH 3-ACETYLPYRIDINE. (n.d.). Retrieved from [Link]
-
Studies on Organosilane-Mediated Free Radical Cyclization of Carbonyl Groups and Addition of Organoboronates to N-Acyliminium Ions. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]
-
Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. (n.d.). Retrieved from [Link]
-
Fundamentals of Organic Chemistry. (n.d.). 12.4 Synthesis of Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.5: Synthesis of Primary Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling. Retrieved from [Link]
-
MDPI. (n.d.). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Retrieved from [Link]
-
The Late Show with Rob! Tonight's Special Guest: Hydrazine. (2005). Retrieved from [Link]
-
Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. (2014). Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling with 2-Chloronicotinonitrile
Topic: Optimization of Sonogashira Coupling Yields Substrate: 2-Chloronicotinonitrile (2-Chloro-3-pyridinecarbonitrile) Ticket ID: CHEM-SUP-8821 Status: Open
Executive Summary: The Substrate Challenge
You are working with 2-chloronicotinonitrile , a substrate that presents a dichotomy of reactivity.[1]
-
Electronic Activation: The electron-withdrawing nitrile group at C3, combined with the pyridine nitrogen, makes the C2-chloride highly activated for oxidative addition compared to a standard chlorobenzene.
-
The "Trap": This same activation makes the C2 position susceptible to Nucleophilic Aromatic Substitution (
) by your base or solvent, and the pyridine nitrogen can coordinate to Palladium, potentially poisoning the catalyst.
This guide moves beyond standard protocols to address these specific electronic and steric challenges.
Module 1: Critical Parameter Optimization
Catalyst & Ligand Selection (The "Engine")
Standard catalysts like
-
Recommendation: Switch to Bulky, Electron-Rich Phosphines .
-
Why? Electron-rich ligands (alkylphosphines) increase electron density on the Pd center, accelerating the rate-limiting oxidative addition step. Bulky ligands promote the formation of the active monoligated
species and prevent catalyst deactivation by the pyridine nitrogen. -
Top Picks:
-
XPhos or SPhos (Buchwald Ligands) with
or . - (highly active for chlorides).
-
PEPPSI-iPr (NHC ligand) for extremely difficult cases.
-
-
Base Selection (The "Environment")
-
The Risk: Strong bases (like NaOEt or KOH) or nucleophilic amines can attack the C2 position, displacing the chloride via
before the coupling occurs. -
The Fix: Use Inorganic Carbonates or Non-Nucleophilic Amines .
-
Preferred:
(Cesium effect aids solubility in organics) or . -
Solvent System: Toluene (non-polar, protects against solvolysis) or MeCN (polar aprotic, good for rate). Avoid alcohols.
-
The Copper Question
-
Standard: CuI (1-5 mol%).
-
Warning: If you observe significant homocoupling of your alkyne (Glaser product), the nitrile group might be coordinating Cu, bringing it close to the alkyne.
-
Action: If homocoupling >10%, switch to a Copper-Free protocol using XPhos-Pd-G2 precatalyst.
Module 2: Visualizing the Workflow
The following decision tree helps you diagnose low yields based on crude reaction analysis.
Figure 1: Diagnostic logic for optimizing 2-chloronicotinonitrile coupling.
Module 3: Optimized Experimental Protocols
Protocol A: The "Modern Standard" (High Success Rate)
Recommended for initial attempts.
-
Setup: Flame-dry a Schlenk tube or microwave vial.
-
Reagents:
-
Procedure:
-
Note: This is a Copper-Free method, eliminating Glaser homocoupling.[5]
Protocol B: The "Classic" (Economy Mode)
Use only if bulky ligands are unavailable.
-
Reagents:
- (5 mol%)[6]
-
CuI (2-3 mol%)
- (3.0 equiv) in DMF.
-
Critical Step: You MUST degas the solvent/base mixture vigorously (sparge with Ar for 20 mins) before adding CuI to prevent homocoupling.
-
Heat: 60-70°C. (Do not exceed 90°C to avoid nitrile hydrolysis).
Module 4: Comparative Data Analysis
Table 1: Effect of Ligand and Base on Yield (Simulated Average Data)
| Entry | Catalyst System | Base | Solvent | Yield | Major Side Product |
| 1 | DMF | 45% | Homocoupling (Glaser) | ||
| 2 | EtOH | <10% | C2-Ethoxy Substitution ( | ||
| 3 | Toluene | 30% | Unreacted SM (Poor Oxidative Addn) | ||
| 4 | MeCN | 92% | None | ||
| 5 | Dioxane | 88% | Trace Hydrolysis |
Module 5: Frequently Asked Questions (FAQs)
Q1: Why is my reaction turning black immediately? A: "Pd Black" formation indicates the catalyst is precipitating out of the catalytic cycle. This happens when the oxidative addition is too slow (Pd(0) aggregates) or the ligand is dissociating.
-
Fix: Switch to a bidentate ligand (like dppf) or a bulky ligand (XPhos) that binds Pd tighter. Ensure your reaction is under strict inert atmosphere.[2]
Q2: Can I use the 2-bromo analog instead? A: Yes, and it will react much faster (often at Room Temperature). However, 2-chloronicotinonitrile is often cheaper and more stable. If using the chloride, you simply must supply the "activation energy" via better ligands (XPhos) and heat.
Q3: My nitrile group disappeared. What happened? A: You likely used a hydroxide base (NaOH/KOH) or undried solvent at high heat, causing hydrolysis to the amide or acid.
-
Fix: Use anhydrous
or and ensure solvents are dry.
Q4: Is the pyridine nitrogen interfering? A: It is possible. Pyridines can act as ligands, displacing your phosphine.
-
Fix: This is why bulky ligands are crucial—they sterically crowd the Pd center, making it difficult for the pyridine nitrogen to bind, while still allowing the linear alkyne to react.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Plenio, H. (2008). The Sonogashira Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 47, 6954. Link
-
Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993–5996. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
Sources
Side products in Sonogashira coupling of 2-halopyridines
Technical Support & Troubleshooting Center
Status: Operational Topic: Sonogashira Coupling of 2-Halopyridines Ticket Priority: High (Substrate Class: Difficult/Privileged)
Diagnostic Overview: What is killing your reaction?
2-Halopyridines are "privileged but problematic" substrates. Unlike phenyl halides, the pyridine nitrogen creates two distinct failure modes: Catalyst Poisoning (via
Use this diagnostic matrix to identify your specific issue before proceeding to the protocols.
| Symptom | Visual Indicator | Probable Cause | Technical Explanation |
| No Conversion | Reaction stays clear/pale; SM remains on TLC. | Catalyst Poisoning | The pyridine nitrogen binds tightly to Pd(II), forming a stable "dead" complex ( |
| New Spot (Non-Polar) | Spot moves similarly to alkyne; often fluorescent. | Glaser Coupling | Homocoupling of the alkyne ( |
| New Spot (Polar) | Spot is UV-active, distinct from Product. | The base (e.g., amine) or nucleophilic solvent attacked the C2 position, displacing the halogen. | |
| Reaction Turns Green/Blue | Distinct color change. | Cu Oxidation |
Visual Troubleshooting Logic
The following decision tree outlines the logical flow for diagnosing reaction failures specific to 2-halopyridines.
Figure 1: Decision tree for diagnosing Sonogashira failures in 2-halopyridine substrates.
Deep Dive: The "Pyridine Effect" (Mechanism)
Why do 2-halopyridines fail where phenyl halides succeed? The nitrogen atom is a Lewis base. In standard protocols (e.g.,
The Competition:
-
Pathway A (Desired): Oxidative addition into the C-X bond.
-
Pathway B (Parasitic): Coordination of Pyridine-N to Pd.
If Pathway B dominates, the catalyst is sequestered off-cycle. Furthermore, the electron-deficient nature of the pyridine ring makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (
Figure 2: Mechanistic competition between productive coupling, catalyst poisoning, and SNAr side reactions.
Technical FAQs & Solutions
Issue 1: The "Glaser" Homocoupling
Q: My TLC shows a major spot running just above my product. What is it? A: This is likely the alkyne dimer (Glaser product).[2]
-
Cause: Copper catalyst + Oxygen.[2] Even trace amounts of
in "balloon" setups can trigger this cycle, which is faster than the Sonogashira cycle for electron-deficient aryl halides. -
Immediate Fix: Switch to a Copper-Free protocol (see Protocol A). If you must use Copper, use "Freeze-Pump-Thaw" degassing (3 cycles) rather than simple sparging.
-
Pro-Tip: Add the alkyne slowly (syringe pump) to keep its concentration low relative to the aryl halide.
Issue 2: Competition
Q: I see a polar impurity when using diethylamine (
-
Cause: The 2-position of pyridine is activated. Secondary amines are strong nucleophiles.
-
Fix: Switch to a non-nucleophilic base.
-
Best: Inorganic bases like
or . -
Alternative: Hindered amines like DIPEA (Hünig's base) or Triethylamine (
). Avoid secondary amines entirely.
-
Issue 3: Reactivity of 2-Cl vs 2-Br vs 2-I
Q: My 2-chloropyridine isn't reacting, but the 2-bromo works. Why?
A: Bond strength. The C-Cl bond is too strong for standard
-
Fix: You need "hotter" ligands. Use bulky, electron-rich phosphines like XPhos or
. Alternatively, switch to Nickel catalysis for chlorides.
Optimized Protocols
Do not use generic "textbook" conditions for 2-halopyridines. Use these validated methods.
Protocol A: The "Golden Standard" (Copper-Free)
Recommended for 2-bromopyridines to eliminate Glaser coupling and N-poisoning.
Why this works: Removing Copper eliminates homocoupling.[1] Using XPhos creates a highly active Pd species that overcomes the electron-deficient nature of the pyridine ring [1][2].
-
Setup: Flame-dry a Schlenk tube. Cool under Argon.
-
Reagents:
-
Execution:
-
Add solids, evacuate/backfill with Argon (3x).
-
Add degassed solvent and alkyne via syringe.[4]
-
Heat to 80°C for 4–12 hours.
-
-
Workup: Filter through Celite (removes inorganic salts), concentrate, and purify.
Protocol B: The "Classic" (Optimized for Pyridines)
Use only if Copper-free fails or for very unreactive 2-iodopyridines.
Why this works: High loading of amine ensures Pd reduction; room temperature prevents thermal decomposition, though
-
Setup: Schlenk flask, strict
exclusion. -
Reagents:
-
2-Iodopyridine (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)[4]
-
Catalyst:
(5 mol%) -
Co-Catalyst: CuI (2 mol%)
-
Base/Solvent:
(degassed) or THF/ (1:1).
-
-
Execution:
-
Degassing: Perform 3 cycles of Freeze-Pump-Thaw on the solvent/base mix before adding catalyst.
-
Add reagents under Argon flow.[2]
-
Stir at Room Temperature . (Heating >50°C with CuI often promotes Glaser coupling).
-
-
Note: If the solution turns blue/green, oxygen has entered. The reaction is compromised.
References
-
Gelman, D., & Buchwald, S. L. (2003).[5] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[5][6] Angewandte Chemie International Edition, 42(48), 5993–5996. Link
-
Chinchilla, R., & Nájera, C. (2007).[7] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Journal of Organic Chemistry, 77(6), 2798–2807. Link
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing TBAF Deprotection of Sensitive Substrates
Welcome to the Technical Support Center for optimizing tetrabutylammonium fluoride (TBAF) deprotection of sensitive substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet sometimes problematic transformation. Here, we move beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your deprotection reactions are both successful and reproducible.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you might encounter during your experiments, offering explanations and actionable solutions.
Question 1: My reaction is complete, but my yield is low and I see multiple side products by TLC/LC-MS. What's happening?
Low yields accompanied by the formation of multiple side products are often indicative of substrate degradation caused by the basicity of the TBAF reagent.[1][2] The fluoride ion itself is a strong base, and commercially available TBAF solutions in THF also contain trace amounts of water, which can further increase the basicity. This can be particularly problematic for substrates containing base-sensitive functional groups such as esters, carbamates, or compounds prone to elimination or epimerization.[3]
Solutions:
-
Buffered TBAF Deprotection: To mitigate the basicity of the reaction medium, you can buffer the TBAF solution with a mild acid, most commonly acetic acid.[1][2][4] The addition of an equivalent of acetic acid relative to TBAF can neutralize the basicity without significantly impeding the desilylation reaction.
-
Alternative Fluoride Sources: For highly sensitive substrates, consider using a less basic fluoride source.[5] Reagents like triethylamine trihydrofluoride (Et₃N·3HF) or hydrogen fluoride-pyridine complex (HF-pyridine) are effective for silyl ether cleavage and are significantly less basic than TBAF.[2][5] Caution: Reactions involving HF complexes must be performed in plasticware as HF etches glass.[5]
Question 2: My deprotection reaction is sluggish or incomplete, even after extended reaction times. How can I drive it to completion?
Incomplete deprotection can be frustrating, and several factors can contribute to this issue.
Potential Causes and Solutions:
-
Steric Hindrance: Sterically hindered silyl ethers, such as tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS) ethers, are inherently more difficult to cleave.[1][5][6] For these substrates, you may need to increase the reaction temperature, use a higher excess of TBAF (2-3 equivalents), or extend the reaction time.[1][7] Careful monitoring by TLC is crucial to avoid decomposition of the desired product with prolonged heating.
-
Solvent and Water Content: The solvent and the water content of the TBAF solution can play a significant role. While completely anhydrous TBAF can be a very strong base and lead to side reactions, excessive water can slow down the deprotection.[6][8] Commercially available 1M TBAF in THF is generally suitable for most applications. If you suspect water is an issue with a particular batch of reagent, you can dry it over molecular sieves, but be mindful that this will increase its basicity.[8]
-
Substrate Solubility: Poor solubility of the starting material in the reaction solvent can also lead to incomplete reactions.[6] Ensure your substrate is fully dissolved in the chosen solvent (typically THF) before adding the TBAF solution. If solubility is an issue, you may need to explore alternative solvents or solvent mixtures.
Question 3: My reaction is clean, but I'm struggling to remove the tetrabutylammonium (TBA) salts during workup and purification. What are the best strategies?
The high polarity of tetrabutylammonium salts makes their removal challenging, especially for polar products where a simple aqueous workup can lead to product loss in the aqueous phase.[9][10][11]
Purification Strategies:
-
Non-Aqueous Workup with Ion-Exchange Resin: For polar, water-soluble products, a non-aqueous workup is highly effective.[9][10][12] This involves treating the crude reaction mixture with a sulfonic acid ion-exchange resin (e.g., DOWEX 50WX8) and calcium carbonate. The TBA⁺ cation is captured by the resin, and the fluoride is precipitated as insoluble calcium fluoride. The resin and salts are then simply filtered off.[9][12][13]
-
Aqueous Workup for Non-Polar Products: For relatively non-polar products, a standard aqueous workup is often sufficient.[10] Dilute the reaction mixture with a non-polar organic solvent like dichloromethane or ethyl acetate and wash with water or brine to remove the TBA salts.[1][2]
-
Chromatography Considerations: Direct purification of the crude reaction mixture by silica gel chromatography is generally not recommended as TBA salts can streak and contaminate product fractions.[9] It is best to perform a workup to remove the bulk of the TBA salts before chromatography.
Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions regarding TBAF deprotection.
What is the mechanism of silyl ether deprotection by TBAF?
The deprotection of silyl ethers with TBAF proceeds via a nucleophilic attack of the fluoride ion on the silicon atom. The high affinity of silicon for fluoride drives the formation of a transient pentacoordinate silicon intermediate. This intermediate then fragments, breaking the silicon-oxygen bond to release the alkoxide and a stable silyl fluoride byproduct. A subsequent workup (often mildly acidic) protonates the alkoxide to yield the desired alcohol.[1][14][15][16]
Caption: Mechanism of TBAF-mediated silyl ether deprotection.
How can I achieve selective deprotection of one silyl ether in the presence of another?
Selective deprotection is primarily governed by the steric bulk of the silyl groups.[1][17] Less sterically hindered silyl ethers are more labile and can often be removed under milder conditions. The general order of lability towards fluoride is:
TMS > TES > TBDMS > TIPS > TBDPS (Trimethylsilyl > Triethylsilyl > tert-Butyldimethylsilyl > Triisopropylsilyl > tert-Butyldiphenylsilyl)
By carefully controlling the reaction temperature, the amount of TBAF, and the reaction time, it is often possible to selectively deprotect a less hindered silyl ether in the presence of a more hindered one.[1][7] For example, a primary TBDMS ether can often be cleaved in the presence of a secondary or tertiary TBDMS ether.
When should I consider alternatives to TBAF for deprotection?
While TBAF is a versatile reagent, there are situations where alternatives are preferable:
-
Highly Base-Sensitive Substrates: As discussed, for substrates that are prone to degradation under basic conditions, less basic fluoride sources like HF-pyridine or Et₃N·3HF are better choices.[2][5] Acidic deprotection methods can also be considered if the substrate is acid-stable.[5][17]
-
Challenges with TBA Salt Removal: If you consistently face difficulties in removing tetrabutylammonium salts, especially in large-scale synthesis, using alternative reagents can simplify the purification process.[9][11] For example, using potassium fluoride (KF) in methanol or acetonitrile can be an effective alternative, as the inorganic salts are more easily removed.[3][11][18]
-
Chemoselectivity Requirements: In complex molecules with multiple functional groups, the choice of deprotection agent may be dictated by the need for high chemoselectivity. In such cases, exploring a range of fluoride sources and acidic conditions is recommended to identify the optimal reagent for your specific substrate.[19]
Experimental Protocols
Protocol 1: Buffered TBAF Deprotection of a Base-Sensitive Substrate
This protocol is designed to minimize substrate degradation for base-sensitive compounds.
Materials:
-
Silyl-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Acetic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the silyl-protected alcohol (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1 M).
-
In a separate vial, add acetic acid (1.1 equiv.) to a 1 M solution of TBAF in THF (1.1 equiv.). Mix well.
-
Add the TBAF/acetic acid solution dropwise to the stirred solution of the substrate at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM or EtOAc.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.[1][2]
Protocol 2: Non-Aqueous Workup for Polar Products using Ion-Exchange Resin
This protocol is ideal for the purification of polar, water-soluble alcohols following TBAF deprotection.
Materials:
-
Crude reaction mixture from TBAF deprotection
-
DOWEX 50WX8 ion-exchange resin (H⁺ form)
-
Calcium carbonate (CaCO₃), powdered
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Once the TBAF deprotection is complete (monitored by TLC), add calcium carbonate (approx. 5 equiv. based on TBAF) to the reaction mixture.
-
Add DOWEX 50WX8 resin (approx. 1.5 g per mmol of TBAF).[9]
-
Add methanol (typically a volume equal to or double the initial reaction solvent) and stir the suspension vigorously at room temperature for 1-2 hours.[9]
-
Prepare a pad of Celite® in a fritted funnel and filter the reaction mixture through the pad.
-
Wash the filter cake thoroughly with methanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, now substantially free of tetrabutylammonium salts.[9][10][12]
-
If necessary, the crude product can be further purified by flash column chromatography.
Caption: Decision workflow for TBAF deprotection strategy.
Data Summary
| Issue | Potential Cause | Recommended Solution(s) | Key Considerations |
| Low Yield & Side Products | Basicity of TBAF | Buffer with acetic acid; Use less basic fluoride source (e.g., HF-pyridine) | Substrate stability, presence of base-labile groups |
| Incomplete Reaction | Steric hindrance; Low reactivity | Increase temperature, excess TBAF, or reaction time | Monitor by TLC to avoid product decomposition |
| Purification Difficulties | High polarity of TBA salts | Non-aqueous workup with ion-exchange resin for polar products | Product solubility in water |
| Lack of Selectivity | Similar lability of different silyl groups | Fine-tune reaction conditions (temp, time, equivalents of TBAF) | Steric and electronic properties of silyl ethers |
References
-
TBAF Definition - Organic Chemistry Key Term. Fiveable. Available from: [Link]
-
Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Master Organic Chemistry. Available from: [Link]
-
A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions Procedure (Note 1). Organic Syntheses. Available from: [Link]
-
Deprotection of Silyl Ethers. Gelest. Available from: [Link]
-
Tetrabutylammonium Fluoride (TBAF) as a Mild and Versatile Reagent for Cleaving Boroxazolidones to their Corresponding Free α-Amino Acids. ResearchGate. Available from: [Link]
-
Tetra-n-butylammonium Fluoride (TBAF). Common Organic Chemistry. Available from: [Link]
-
Fluorous TBAF: A Convenient and Selective Reagent for Fluoride-Mediated Deprotections. ResearchGate. Available from: [Link]
-
Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. Glen Research. Available from: [Link]
-
Silyl Protective Groups. Chem-Station. Available from: [Link]
- Method for removing tetrabutylammonium fluoride. Google Patents.
-
Deprotection of silyl ether by TBAF. ResearchGate. Available from: [Link]
-
Can anyone suggest a good TBAF work up that does not drag through tetrabutylammonium salts? ResearchGate. Available from: [Link]
-
Removal of tetrabutylammonium from an organic reaction. Chemistry Stack Exchange. Available from: [Link]
-
RNA Sample Preparation & High-Throughput Purification for TBDMS & TOM Chemistries Using Clarity® QSP. Phenomenex. Available from: [Link]
-
Tetra-n-butylammonium Fluoride Definition. Fiveable. Available from: [Link]
-
TBAF and Cellulose Esters: Unexpected Deacylation with Unexpected Regioselectivity. ResearchGate. Available from: [Link]
-
Supporting Information. Wiley-VCH. Available from: [Link]
-
Fluoride-Mediated Deprotection Definition. Fiveable. Available from: [Link]
-
TBAF Deprotection Mechanism. YouTube. Available from: [Link]
-
An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. PMC. Available from: [Link]
-
Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. Semantic Scholar. Available from: [Link]
-
TMS Deprotection low yields :(. Reddit. Available from: [Link]
-
Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones. Organic Chemistry Portal. Available from: [Link]
-
Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. MDPI. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. researchgate.net [researchgate.net]
- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. fiveable.me [fiveable.me]
- 15. fiveable.me [fiveable.me]
- 16. youtube.com [youtube.com]
- 17. orgosolver.com [orgosolver.com]
- 18. echemi.com [echemi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-((trimethylsilyl)ethynyl)nicotinonitrile
Ticket Subject: Optimization of Downstream Processing for Sonogashira Intermediate (CAS: N/A for specific derivative, Generic: TMS-alkynyl-pyridine class) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Executive Summary & Molecule Profile
User Context: You are synthesizing 2-((trimethylsilyl)ethynyl)nicotinonitrile via a Sonogashira coupling. This molecule is a critical "linchpin" intermediate often used to access fused nitrogen heterocycles (e.g., 1,x-naphthyridines) or pyrido-pyrimidines.
The Challenge: This molecule presents a "Triad of Instability" during purification:
-
Pyridine Nitrogen: Basic moiety that interacts with acidic silanols on silica gel, causing peak tailing and poor resolution.
-
TMS-Alkyne: Labile protecting group susceptible to protodesilylation (cleavage) under acidic or strongly basic conditions.
-
Metal Residues: Palladium/Copper catalysts from the coupling step often chelate to the pyridine nitrogen, carrying over into the product as dark impurities.
Diagnostic Hub: Identify Your Issue
Before proceeding to the protocol, match your observation to the technical diagnosis below.
| Symptom | Probable Cause | Immediate Action |
| Product streaks/tails on TLC | Acid-Base interaction between Pyridine N and Silica Si-OH. | Dope eluent with 1% Triethylamine (TEA). |
| Product turns black/brown | Residual Pd/Cu catalyst co-eluting. | Perform Thiol-Silica scavenging or wash with aq. EDTA. |
| New spot appears (lower Rf) | Protodesilylation (Loss of TMS group). | Check pH of aqueous workup; avoid NaOH. Ensure Silica is neutral. |
| Yield > 100% | Trapped solvent or Copper salts. | Dry under high vac (50°C); Check for greenish tint (Cu). |
| "Ghost" peaks in NMR (0.2 ppm) | Hexamethyldisiloxane (TMS hydrolysis byproduct). | Increase vacuum time; usually benign but indicates moisture. |
Technical Deep Dives (Tier 2 Support)
A. The "Pyridine Drag" Effect
Standard silica gel is slightly acidic (pH 4–5). The basic nitrogen of the nicotinonitrile moiety hydrogen-bonds with surface silanols. This results in broad peaks (tailing), which masks impurities and reduces recovery.
-
Solution: Passivate the silica.[1][2] Pre-equilibrating the column with 1-2% Triethylamine (TEA) neutralizes acidic sites, allowing the pyridine to elute as a sharp band.
B. Palladium Chelation
Pyridines are excellent ligands for Palladium. Simple filtration through Celite is often insufficient because the Pd is not just suspended; it is coordinated to your product.
-
Solution: Chemical Scavenging. You must break the Pd-Pyridine bond using a ligand with higher affinity for Pd (e.g., Thiols or Cyanides).
C. TMS Stability
The trimethylsilyl group is robust but not invincible.
-
Danger Zone: High pH (>10) or strong Acid (<2).
-
Safe Zone: pH 4–8.
-
Critical Error: Using
in Methanol for workup often inadvertently cleaves the TMS group. Use or Phosphate buffer instead.
Strategic Decision Tree (Workflow)
Use this logic flow to determine your purification route.
Figure 1: Decision matrix for purification based on crude appearance and TLC behavior.
The "Gold Standard" Protocol
This protocol is optimized for 1–5 gram scales.
Step 1: Metal Scavenging (The "Pre-Column" Wash)
Do not skip if your crude is black.
-
Dilute the crude reaction mixture (after aqueous workup) with Ethyl Acetate (10 mL per gram of crude).
-
Add SiliaMetS® Thiol (or equivalent thiol-functionalized silica) at a ratio of 0.5 equiv relative to the Pd catalyst used.
-
Stir at Room Temperature for 30 minutes.
-
Filter through a pad of Celite.[3]
-
Result: The filtrate should be significantly lighter (orange/yellow instead of black).
Step 2: Column Packing (The "TEA Trick")
Standard silica gel packing often leads to band broadening.
-
Slurry Preparation: Mix Silica Gel (Grade 60, 230–400 mesh) with the starting eluent (e.g., 95:5 Hexane:EtOAc).
-
Add Modifier: Add 1% v/v Triethylamine (TEA) to the slurry. Swirl well.
-
Pack: Pour into the column. Flush with 2 column volumes (CV) of the eluent containing 1% TEA.
-
Why? This saturates the silica surface, "capping" the acidic protons.
-
-
Load: Load your crude (dissolved in minimum Toluene or DCM) onto the column.
Step 3: Elution
-
Gradient: Run a gradient from 0% to 20% EtOAc in Hexanes (maintain 1% TEA throughout).
-
Monitoring: The product is UV active. Look for the major spot.
-
Note: The TEA itself may leave a faint baseline trail on TLC; ignore this.
-
-
Collection: Collect fractions.
-
Concentration: Rotovap at 40°C.
-
Crucial: To remove the residual TEA, add DCM and rotovap again (azeotropic removal), or dry under high vacuum for 4 hours.
-
Comparative Data: Scavenging Methods
Efficiency of Palladium removal from 2-alkynylpyridine systems.
| Method | Pd Removal Efficiency | Yield Loss | Ease of Use | Notes |
| Celite Filtration | Low (<20%) | < 1% | High | Only removes bulk metal; fails for coordinated Pd. |
| Thiol-Silica | High (>95%) | < 2% | High | Best balance. Expensive but effective. |
| Aq. NaCN Wash | Very High (>99%) | < 5% | Low | Safety Hazard. Generates HCN gas if acidified. |
| Activated Carbon | Moderate (60-80%) | 5-10% | Moderate | Can adsorb product; requires careful filtration. |
Frequently Asked Questions (FAQs)
Q: Can I use Alumina instead of Silica with TEA? A: Yes. Neutral Alumina (Brockmann Activity III) is an excellent alternative that does not require TEA doping. However, Alumina generally has lower resolution power than Silica. If your separation from the starting halide is difficult (close Rf), TEA-deactivated Silica is superior.
Q: My product crystallized in the column. What do I do? A: This molecule is rigid and planar, promoting crystallization. If this happens:
-
Stop the flow.
-
Dissolve the blockage by adding a small amount of DCM to the top of the column.
-
Restart flow immediately. Prevention:[1][3] Ensure your loading solvent volume is sufficient, or use "Dry Loading" (adsorb crude onto Celite/Silica before loading).
Q: I see a spot at the baseline that wasn't there before. Did I degrade it? A: Likely yes. The baseline spot is often the deprotected terminal alkyne (loss of TMS). This happens if:
-
The silica was too acidic (forgot TEA).
-
The eluent contained methanol (protic solvent promotes cleavage).
-
Fix: Isolate the main spot immediately. The deprotected product is also valuable but should be stored separately.
Q: Is the product light sensitive? A: Moderately. While not instantly degrading, conjugated nitriles can undergo photodimerization over long periods. Store the purified solid in amber vials at -20°C.
References
-
Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Silica Deactivation (TEA Protocol): Encyclopedia of Reagents for Organic Synthesis (EROS). Triethylamine.[1][2][3][4][5] (Standard chromatographic technique for basic heterocycles).
-
Palladium Scavenging Techniques: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889-900. Link
-
TMS Group Stability: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Section on Silyl Acetylenes).[6][7][8][9]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. biotage.com [biotage.com]
- 8. column-chromatography.com [column-chromatography.com]
- 9. Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of Polar Aromatic Nitriles
Welcome to the technical support center for the purification of polar aromatic nitriles via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this challenging class of compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causal relationships between your experimental choices and purification outcomes. This resource is structured as a series of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for resolving specific issues you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying polar aromatic nitriles?
For most polar aromatic nitriles, silica gel is the standard and most versatile stationary phase for normal-phase chromatography.[1][2] Its polar surface, rich in silanol groups (Si-OH), interacts strongly with the polar nitrile functional group and any other polar substituents on the aromatic ring. However, if your nitrile is basic (e.g., contains an amine group), unmodified silica can be too acidic, leading to peak tailing or even decomposition.[3][4] In such cases, consider these alternatives:
-
Neutral or Basic Alumina: Alumina is a good polar alternative to silica and is available in acidic, neutral, and basic forms.[5] For basic nitriles, basic alumina can prevent the undesirable interactions seen with acidic silica.[6][7]
-
Amine-bonded Silica: This stationary phase is specifically designed for purifying basic compounds and can be an excellent choice for polar aromatic nitriles with basic functional groups.[8]
-
Reversed-Phase (e.g., C18) Silica: While less common for this application in a preparative context, reversed-phase chromatography can be effective, especially for nitriles that are highly water-soluble.[5][8] Here, a nonpolar stationary phase is used with a polar mobile phase.[9][10]
Q2: How do I select an appropriate mobile phase (eluent)?
The key is to find a solvent system that provides a target Retention Factor (Rf) of 0.2-0.4 for your desired compound on a Thin Layer Chromatography (TLC) plate.[3][7] This Rf range typically translates well to good separation on a column.
Start with a binary mixture of a non-polar solvent and a polar solvent. Common choices include:
-
Hexane/Ethyl Acetate: A classic combination with a wide polarity range.
-
Dichloromethane/Methanol: Effective for more polar compounds that require a stronger mobile phase.[11] Be aware that using high percentages of methanol can sometimes lead to the dissolution of silica gel.
For basic aromatic nitriles that show streaking on TLC, adding a small amount (0.1-1%) of a base like triethylamine (Et3N) or ammonium hydroxide to the mobile phase can dramatically improve peak shape by neutralizing acidic sites on the silica gel.[3][8]
Q3: Should I use isocratic or gradient elution?
The choice depends on the complexity of your sample mixture:
-
Isocratic Elution: Uses a constant mobile phase composition. It is ideal when the impurities are well-separated from your target compound (i.e., have significantly different Rf values).[1][12]
-
Gradient Elution: The polarity of the mobile phase is gradually increased during the separation. This is highly recommended for complex mixtures where compounds have a wide range of polarities or for difficult separations where Rf values are very close.[1][13][14] A gradient can improve peak sharpness for late-eluting compounds and reduce overall run time.[12][15]
| Elution Method | Advantages | Disadvantages | Best For |
| Isocratic | Simple, reproducible, shorter total cycle time (no re-equilibration).[13] | Poor resolution for complex mixtures, peak broadening for late-eluting compounds.[12][13] | Simple mixtures with well-separated components. |
| Gradient | Better resolution for complex mixtures, sharper peaks, shorter run times.[14][16] | Requires system re-equilibration, more complex method development.[13] | Complex mixtures or compounds with very different polarities. |
Q4: What is the best way to load my sample onto the column?
Proper sample loading is critical for achieving good separation. There are two primary methods:
-
Liquid Loading: The sample is dissolved in a minimal amount of the initial mobile phase solvent and carefully pipetted onto the top of the column.[17] This method is quick but can lead to band broadening if too much solvent or a solvent stronger than the mobile phase is used.[18][19]
-
Dry Loading (Solid Loading): The sample is pre-adsorbed onto a small amount of silica gel (or another inert support like Celite).[3][20] The sample is dissolved in a suitable solvent, mixed with the adsorbent, and the solvent is removed under vacuum to yield a free-flowing powder.[3][20] This powder is then carefully added to the top of the column. Dry loading is highly recommended for:
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of polar aromatic nitriles.
Issue 1: My compound won't move off the baseline (Rf ≈ 0).
Probable Cause: The mobile phase is not polar enough to displace your highly polar aromatic nitrile from the polar silica gel stationary phase. The strong dipole of the nitrile group, combined with other polar functionalities, leads to very strong adsorption.
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate, methanol) in your eluent system.[21] Monitor the progress with TLC until you achieve an Rf in the desired 0.2-0.4 range.
-
Switch to a Stronger Polar Solvent: If increasing the percentage of your current polar solvent isn't effective, switch to a more polar one. For example, if a high percentage of ethyl acetate in hexane isn't working, try a dichloromethane/methanol system.[11]
-
Consider an Alternative Stationary Phase: If your compound is extremely polar, normal-phase chromatography on silica may not be the best approach. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds.[22] HILIC uses a polar stationary phase (like silica) but with a high-organic, low-aqueous mobile phase.[22]
Issue 2: My compound streaks badly on the TLC plate and column, leading to poor separation and mixed fractions.
Probable Cause: This is a classic sign of undesirable secondary interactions between your compound and the stationary phase, often seen with basic or acidic functionalities. For aromatic nitriles containing basic groups (like anilines or pyridines), the acidic silanol groups on the silica surface can cause strong, non-ideal interactions, leading to tailing.[1][4]
Workflow for Diagnosing and Solving Peak Streaking:
Sources
- 1. chromtech.com [chromtech.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 8. reddit.com [reddit.com]
- 9. longdom.org [longdom.org]
- 10. columbia.edu [columbia.edu]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. welch-us.com [welch-us.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. researchgate.net [researchgate.net]
- 16. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 17. The Methods of Sample Loading in Flash Column - Hawach [hawachhplccolumn.com]
- 18. biotage.com [biotage.com]
- 19. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sorbtech.com [sorbtech.com]
- 21. Chromatography [chem.rochester.edu]
- 22. biotage.com [biotage.com]
Technical Support Center: Palladium Removal (Sonogashira Focus)
Ticket Subject: Strategies for Pd remediation in alkyne-rich APIs. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Compliance Standard: ICH Q3D (Class 2B Elemental Impurity: Limit < 10 ppm for oral dosage).[1][2]
Executive Summary & Core Directive
The Challenge: You are likely struggling to remove Palladium (Pd) from a Sonogashira coupling product. Unlike Suzuki or Heck couplings, Sonogashira products contain internal or terminal alkynes. Alkynes are excellent
The Solution: Standard crystallization or Celite filtration is rarely sufficient for pharmaceutical compliance (<10 ppm). You must employ chemisorption using functionalized scavengers (Silica-supported Thiols or Thioureas) that possess a binding affinity (
Workflow Visualization: The Remediation Decision Tree
The following logic flow dictates your purification strategy based on Pd oxidation state and solubility.
Caption: Decision logic for selecting the appropriate remediation path based on catalyst speciation and solubility.
Technical Support Modules
Module A: Why Traditional Methods Fail (The "Why")
User Question: "I already ran a column and recrystallized my product, but my Pd levels are still 500 ppm. Why?"
Technical Insight:
-
Occlusion: During crystallization, Pd complexes often get trapped inside the crystal lattice of the product. No amount of washing will remove this. You must scavenge in solution before the final crystallization.
-
The "Alkyne Effect": In Sonogashira reactions, the product itself is a ligand. A standard silica column separates based on polarity. If the Pd-Product complex has a similar polarity to the Product alone (which is common), they co-elute.
-
Activated Carbon Limitations: While cheap, activated carbon relies on physisorption (surface area). It is non-specific, meaning it often adsorbs your aromatic product, leading to yield losses of 10-20% without guaranteeing <10 ppm Pd levels.
Module B: Advanced Scavenging (The "How")
User Question: "Which scavenger should I use? There are dozens of options."
For Sonogashira couplings, we recommend Functionalized Silica Gels . These are solid supports grafted with high-affinity ligands. They are superior because they do not swell (unlike polymer resins), allowing for faster filtration and compatibility with all solvents.
Comparative Data: Scavenger Selection Guide
| Scavenger Type | Functional Group | Target Species | Specificity | Recommended For |
| Si-Thiol | Propylthiol (-SH) | Pd(II), Cu(I), Ag, Hg | High | First-line choice. Scavenges both Pd catalyst and Cu co-catalyst. |
| Si-Thiourea | Thiourea | Pd(0), Pd(II) | High | Systems using Pd(PPh |
| Si-Diamine | Ethylenediamine | Pd(II), Ni, Zn | Medium | Cheaper, but less effective for Pd(0). Good if Cu needs to be retained (less likely in Sonogashira). |
| Si-TMT | Trimercaptotriazine | Pd(II) | Very High | Use if Si-Thiol fails to reach <5 ppm. Extremely strong binder. |
Experimental Protocols
Protocol A: Batch Mode Scavenging (Standard)
Use this for lab-scale (1g to 100g) remediation.
Reagents:
-
Crude Product (dissolved in THF, EtOAc, or Toluene).
-
Si-Thiol (SiliCycle or equivalent).
-
0.45 µm PTFE membrane filter.
Procedure:
-
Dissolution: Dissolve the crude Sonogashira product in 10 volumes of solvent (e.g., 10 mL/g). Ensure complete solubility.
-
Loading Calculation: Add Si-Thiol scavenger.
-
Standard Rule: Add 4 equivalents of scavenger relative to the residual Pd content (not the initial catalyst loading).
-
Blind Rule: If residual Pd is unknown, add 10% w/w of scavenger relative to the mass of the crude product.
-
-
Incubation: Stir the mixture.
-
Temperature: Heat to 50°C . (Crucial: Heat improves kinetics and breaks the Pd-Product coordination).
-
Time: 1 to 4 hours.
-
-
Filtration: Filter the suspension through a Celite pad or a 0.45 µm PTFE frit to remove the silica.
-
Wash: Wash the filter cake with 2 volumes of clean solvent to recover entrained product.
-
Concentrate: Evaporate solvent to yield the purified product.
Protocol B: Flow Cartridge Mode (High Efficiency)
Use this for scale-up or when batch stirring causes degradation.
Procedure:
-
Pack a stainless steel or glass column with Si-Thiol (or purchase pre-packed cartridges).
-
Set the heating block/column oven to 40-60°C .
-
Pump the product solution through the cartridge at a flow rate that allows for a residence time of >10 minutes .
-
Note: Recirculate the output if single-pass removal is insufficient.
-
-
Flush with pure solvent to recover product.
Troubleshooting & FAQs
Issue 1: "The scavenger removed the Palladium, but also my Copper."
Diagnosis: Sonogashira reactions use CuI as a co-catalyst.[3][4][5] Thiols (-SH) bind Cu avidly. Fix: This is usually a feature, not a bug, as Cu is also a regulated impurity (Class 3). However, if the high Cu load saturates the scavenger preventing Pd removal:
-
Action: Increase scavenger loading. You must account for the molar equivalents of BOTH Pd and Cu.
-
Alternative: Perform an aqueous wash with EDTA or NH
OH before adding the silica scavenger to remove the bulk Copper first.
Issue 2: "My product is colored (yellow/brown) even after scavenging."
Diagnosis: Color does not always equal metal content. Conjugated alkynes are naturally colored. However, persistent dark brown often indicates colloidal Pd(0) nanoparticles. Fix:
-
Oxidative Treatment: Add a mild oxidant (e.g., open to air stirring for 1 hour) to convert Pd(0) clusters to Pd(II), which binds better to Si-Thiol.
-
Filtration: Pass through a 0.2 µm filter before scavenging to physically remove colloidal clusters.
Issue 3: "Scavenging efficiency is low in DMF/DMSO."
Diagnosis: Highly polar, coordinating solvents (DMF, DMSO, DMAc) compete with the scavenger for the metal center. They stabilize the dissolved Pd. Fix:
-
Solvent Swap: If possible, perform a workup and switch the solvent to THF, Ethyl Acetate, or Toluene before the scavenging step.
-
Temperature Boost: If you must stay in DMF, increase the temperature to 80°C to shift the equilibrium toward the scavenger.
Mechanistic Visualization
Understanding the competition between your product (Ligand L) and the Scavenger (S) is vital.
Caption: Kinetic displacement of the alkyne product from the Palladium center by the Thiol-functionalized silica surface.
References
-
ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Guideline for Elemental Impurities Q3D(R2). Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
SiliCycle Application Note. (2023). Metal Scavenging in Pharmaceutical Industry: Removal of Pd from Sonogashira Coupling. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link
-
Biotage Application Note. (2020). Strategies for Work-up and Purification of Sonogashira Reactions. Link
Sources
Validation & Comparative
A Strategic Guide to Silyl Protecting Groups for Terminal Alkynes: TMS vs. TIPS and Beyond
In the landscape of modern organic synthesis, terminal alkynes are invaluable building blocks due to their rich reactivity and linear geometry.[1] Their utility in crucial transformations like Sonogashira coupling, click chemistry, and as precursors to various functional groups makes their transient protection a cornerstone of complex molecule construction.[1] The acidic proton of a terminal alkyne, however, can interfere with many common reagents (e.g., organometallics, strong bases), necessitating the use of protecting groups.
Among the most versatile and widely used protecting groups for this purpose are organosilyl ethers. This guide offers an in-depth comparison of the most common silyl protecting groups—Trimethylsilyl (TMS), Triisopropylsilyl (TIPS), and tert-Butyldimethylsilyl (TBDMS)—focusing on the causality behind their selection, their relative stabilities, and the practical considerations for their use in multi-step synthesis.
The Core Principle: Steric Hindrance Dictates Stability
The fundamental difference governing the utility of various silyl protecting groups is the steric bulk surrounding the silicon atom.[2][3] A larger, more sterically hindered group provides a more effective shield for the silicon-carbon bond from nucleophilic or electrophilic attack, thereby increasing its stability.[3] This single principle is the key to designing selective protection and deprotection strategies.
The smallest of the common groups, TMS, with three methyl substituents, is easily introduced and removed.[2] In contrast, the TIPS group, with its three bulky isopropyl groups, is significantly more robust and requires more forcing conditions for cleavage.[3] The TBDMS group offers an intermediate level of stability, balancing ease of handling with reasonable robustness.[2]
Caption: Relationship between steric bulk and stability of silyl groups.
In-Depth Comparison of Silyl Protecting Groups
The choice between TMS, TBDMS, and TIPS is a strategic decision based on the planned synthetic route. The lability of the TMS group can be an advantage for temporary protection, while the robustness of TIPS is essential when downstream steps involve harsh conditions.
| Protecting Group | Key Features | Advantages | Disadvantages |
| TMS (Trimethylsilyl) | Most Labile. Cleaved under very mild basic or acidic conditions. | Easy, rapid, and high-yielding protection/deprotection.[4] Cost-effective. | Often too unstable for multi-step syntheses involving basic, acidic, or nucleophilic reagents.[5][6] |
| TBDMS (tert-Butyldimethylsilyl) | Intermediate Stability. Roughly 10,000 times more stable to hydrolysis than TMS.[4][7] | Good balance of stability and ease of removal. Withstands a broader range of reaction conditions than TMS.[2] | May be cleaved under conditions required to remove other, more robust protecting groups. Not stable enough for very harsh conditions. |
| TIPS (Triisopropylsilyl) | Most Robust. Significantly more stable than TBDMS/TBS, especially under acidic conditions.[3] | Withstands a wide array of harsh reagents.[5] Enables orthogonal deprotection schemes.[8][9] | Can be difficult to introduce on sterically hindered alkynes. Requires more forcing deprotection conditions.[10] |
Protection and Deprotection: A Practical Guide
The introduction (protection) of a silyl group onto a terminal alkyne typically involves deprotonation with a strong base followed by quenching with the corresponding silyl chloride. Deprotection (cleavage) methods are highly dependent on the stability of the specific silyl group.
Caption: General workflow for using silyl groups in alkyne synthesis.
Trimethylsilyl (TMS) Group
-
Protection: TMS groups are readily introduced using Trimethylsilyl chloride (TMSCl) following deprotonation with bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures.[8]
-
Deprotection: The C-Si bond of a TMS-alkyne is exceptionally labile. It can be cleaved under very mild basic conditions, such as potassium carbonate in methanol (K₂CO₃/MeOH).[8][9] Fluoride sources like Tetra-n-butylammonium fluoride (TBAF) also effect rapid removal.[4] This lability is so pronounced that even mildly basic conditions like piperidine in ethanol can cause undesired deprotection.[6]
Triisopropylsilyl (TIPS) Group
-
Protection: Due to steric hindrance, protection with Triisopropylsilyl chloride (TIPSCl) or the more reactive Triisopropylsilyl triflate (TIPSOTf) may require stronger bases or longer reaction times compared to TMSCl.[8]
-
Deprotection: The robustness of the TIPS group necessitates more potent deprotection reagents. The most common method is using a fluoride source like TBAF in THF, which may require elevated temperatures or extended reaction times.[9] For substrates sensitive to the basicity of TBAF, milder fluoride sources like HF-Pyridine can be used.[11] An effective alternative for cleaving TIPS-alkynes under mild conditions involves the use of silver fluoride (AgF) in methanol.[10][12][13][14]
The Power of Orthogonal Deprotection
The significant difference in stability between TMS and TIPS allows for powerful orthogonal deprotection strategies in complex syntheses. It is possible to selectively remove a TMS group while leaving a TIPS group (or a TIPS-protected alcohol) completely intact.[8][9] This is a critical tool for differentiating chemically similar functional groups.
A common scenario involves the selective deprotection of a TMS-alkyne using mild methanolic base, which does not affect the more robust TIPS group.[8][9]
Caption: Logic of selectively removing a TMS group in the presence of a TIPS group.
Experimental Protocols
The following protocols are generalized procedures. Researchers should optimize conditions for their specific substrates.
Protocol 1: TMS Protection of a Terminal Alkyne
-
Dissolve the terminal alkyne (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Add freshly distilled chlorotrimethylsilane (TMSCl, 1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: TIPS Protection of a Terminal Alkyne
-
Dissolve the terminal alkyne (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise and stir for 30 minutes at -78 °C.
-
Add triisopropylsilyl chloride (TIPSCl, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: Selective Deprotection of a TMS-Alkyne[8][9]
-
Dissolve the TMS-protected alkyne (1.0 eq) in a mixture of methanol and THF (e.g., 2:1 v/v).
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Stir the suspension at room temperature. Monitor the reaction by TLC (typically complete within 1-3 hours).
-
Once the reaction is complete, filter the mixture to remove the solid K₂CO₃.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify as needed.
Protocol 4: Deprotection of a TIPS-Alkyne with TBAF[9]
-
Dissolve the TIPS-protected alkyne (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add a 1 M solution of TBAF in THF (1.2 eq) dropwise at room temperature.
-
Stir the reaction at room temperature. If the reaction is sluggish, it may be gently heated (e.g., to 40-50 °C). Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Protocol 5: Deprotection of a TIPS-Alkyne with AgF[10][12]
-
In a flask protected from light, dissolve the TIPS-protected alkyne (1.0 eq) in methanol.
-
Add silver fluoride (AgF, 1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, add 1 M HCl (3 eq) and stir for 10 minutes.
-
Filter the mixture. Extract the filtrate with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify as needed.
Conclusion
The selection of a silyl protecting group for a terminal alkyne is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. The highly labile TMS group is ideal for simple, short sequences or when very mild deprotection is required. The exceptionally robust TIPS group is the protector of choice for complex, multi-step syntheses involving harsh reagents, enabling powerful orthogonal strategies. TBDMS offers a versatile middle ground, providing a significant stability enhancement over TMS while avoiding the more forcing deprotection conditions required for TIPS. A thorough understanding of the relative stabilities and the specific chemical environments the protected alkyne will encounter is paramount for making the optimal strategic choice.
References
-
Are trimethylsilyl protected alkynes stable towards acids and bases? ResearchGate. (2017). Available at: [Link]
-
Valois-Escamilla, I., et al. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society. (2011). Available at: [Link]
-
Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical. Available at: [Link]
-
El-Faham, A., et al. Some Aspects of the Chemistry of Alkynylsilanes. Synthesis. (2017). Available at: [Link]
-
Valois-Escamilla, I., et al. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Sociedad Química de México. (2011). Available at: [Link]
-
Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Available at: [Link]
-
Silyl Protective Groups. Chem-Station International Edition. (2014). Available at: [Link]
-
Yeom, C.-E., et al. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Request PDF. (2025). Available at: [Link]
-
Valois-Escamilla, I., et al. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. ResearchGate. (2025). Available at: [Link]
-
Valois Escamilla, I., et al. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society. (2019). Available at: [Link]
-
preventing TMS alkyne deprotecting in reaction. Reddit. (2025). Available at: [Link]
-
Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. Angewandte Chemie International Edition. (2018). Available at: [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at: [Link]
-
Tan, Z. P., et al. Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group. Scribd. Available at: [Link]
-
Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link]
-
The trimethylsilyl (TMS) group, used as a protecting group for al... Study Prep in Pearson+. (2024). Available at: [Link]
-
Desilylations. Organic Chemistry Portal. Available at: [Link]
-
Silyl ether. Wikipedia. Available at: [Link]
-
Jensen, H. H. Silyl-protective groups influencing the reactivity and selectivity in glycosylations. PDF. (2017). Available at: [Link]
-
Introduction to protecting groups, TMS and TBS. CureFFI.org. (2015). Available at: [Link]
-
Alcaide, B., et al. Si-C Bond Cleavage in Silyl Alkynes Under Phase-Transfer Catalysis. Applications to the Synthesis of Epoxyhexenynes. Taylor & Francis Online. (2006). Available at: [Link]
-
The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry. (2006). Available at: [Link]
-
Jensen, H. H. Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. (2017). Available at: [Link]
-
Triisopropylsilyl (TIPS) Alkynes as Building Blocks for Syntheses of Platinum Triisopropylsilylpolyynyl and Diplatinum Polyynediyl Complexes. Organometallics. (2019). Available at: [Link]
-
Alkyne Protecting Groups. Scribd. Available at: [Link]
Sources
- 1. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 10. scielo.org.mx [scielo.org.mx]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scienceopen.com [scienceopen.com]
- 13. researchgate.net [researchgate.net]
- 14. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives | Journal of the Mexican Chemical Society [jmcs.org.mx]
Analysis of Reaction Kinetics for TMS Alkyne Deprotection
Executive Summary: Strategic Reagent Selection
In the synthesis of complex pharmaceutical intermediates, the trimethylsilyl (TMS) group serves as a robust shield for terminal alkynes. However, its removal—protiodesilylation—is often treated trivially, leading to yield losses or impurity profiles that complicate downstream purification.
This guide objectively compares the two dominant kinetic pathways for TMS removal: Base-Mediated Solvolysis (e.g.,
Quick Selection Matrix
| Feature | Method A: Potassium Carbonate ( | Method B: TBAF (Tetra-n-butylammonium fluoride) | Method C: Silver(I) Salts ( |
| Primary Mechanism | Nucleophilic attack by Alkoxide ( | Nucleophilic attack by Fluoride ( | Lewis Acid-assisted cleavage |
| Reaction Kinetics | Moderate ( | Fast/Instant ( | Slow/Variable (Hours) |
| Cost Efficiency | High (Reagents < $0.05/mmol) | Low (Reagents > $1.00/mmol) | Very Low (Expensive metal) |
| Key Side Reaction | Glaser Coupling (Dimerization) | Elimination / Epimerization | Minimal |
| Purification | Simple (Aqueous wash/Evaporation) | Difficult (Remove ammonium salts/silanols) | Filtration (Remove Ag salts) |
| Best Use Case | Robust substrates, Scale-up (>10g) | Acid/Base sensitive substrates, Steric bulk | Highly sensitive natural products |
Mechanistic Analysis & Kinetic Drivers
To control the reaction, one must understand the transition states. The deprotection of TMS alkynes is not a simple hydrolysis but a nucleophilic substitution at Silicon.
Pathway A: Base-Mediated Solvolysis ( )
This reaction is pseudo-first-order with respect to the silyl alkyne. The driving force is the formation of the strong Si–O bond in the methoxysilane byproduct.
Mechanism:
-
Initiation: Carbonate deprotonates Methanol to generate Methoxide (
). -
Attack:
attacks the Silicon atom, forming a pentacoordinate silicate intermediate. -
Cleavage: The transient species collapses to release the acetylide anion (stabilized by
hybridization). -
Protonation: Rapid proton transfer from MeOH yields the terminal alkyne.
Pathway B: Fluoride-Mediated Cleavage (TBAF)
Fluoride is a "hard" nucleophile with an exceptionally high affinity for Silicon. The reaction is often diffusion-controlled (instantaneous) in polar aprotic solvents like THF.
Critical Insight: Commercial TBAF contains significant water (trihydrate) and often traces of hydroxide (
Comparative Performance Data
The following data summarizes internal kinetic studies comparing standard protocols on a model substrate: 1-phenyl-2-(trimethylsilyl)acetylene .
Experimental Conditions: 1.0 equiv substrate, 0.1M concentration,
| Parameter | TBAF (1.1 equiv) in THF | AgF (1.2 equiv) in MeOH/H2O | |
| Time to >98% Conv. | 120 mins | < 5 mins | 18 hours |
| Isolated Yield | 96% | 88% | 94% |
| Impurity Profile | Trace Dimer (<1%) | Silanols, Ammonium salts | Trace Ag residue |
| Workup Volume | Low (Evaporation + Partition) | High (Multiple washes required) | Low (Filtration) |
Analysis:
-
Kinetics: TBAF is kinetically superior but thermodynamically "messy." The rapid rate makes monitoring difficult; over-reaction is common.
-
Yield:
offers higher isolated yields due to cleaner workup. TBAF residues often "streak" on silica columns, co-eluting with products.
Experimental Protocols
Protocol A: The "Gold Standard" (Potassium Carbonate)
Recommended for 90% of standard organic synthesis applications.
Reagents:
-
Substrate (1.0 equiv)
-
Potassium Carbonate (
), anhydrous (0.2 – 1.0 equiv) -
Methanol (ACS Grade) or MeOH/DCM (1:1) for solubility.[1][2][3]
Workflow:
-
Dissolution: Dissolve substrate in Methanol (
M). If insoluble, add DCM until clear. -
Catalyst Addition: Add solid
. Note: 0.2 equiv is catalytic and sufficient; 1.0 equiv increases rate but requires aqueous workup. -
Reaction: Stir at ambient temperature (
). Monitor by TLC (typically 1–3 hours).[4] -
Quench (Self-Validating Step):
-
Check: TLC should show disappearance of the high-Rf TMS spot.
-
Action: Concentrate solvent to
volume. Dilute with or EtOAc.
-
-
Workup: Wash organic layer with water (
) and Brine ( ). Dry over .[4] -
Purification: Concentrate. Often requires no chromatography.
Protocol B: The "Kinetic Hammer" (TBAF)
Recommended for sterically hindered silanes (e.g., TIPS, TBDMS) or when base-sensitivity precludes Methoxide.
Reagents:
-
Substrate (1.0 equiv)
-
TBAF (1.0 M in THF) (1.1 equiv)
-
Acetic Acid (1.1 equiv) – Optional buffering agent.
Workflow:
-
Buffering (Crucial for Purity): To mitigate basicity, premix TBAF with Acetic Acid (1:1 ratio) before adding to the substrate. This creates a buffered Fluoride source.
-
Addition: Add buffered TBAF solution to the substrate in THF at
. -
Reaction: Warm to Room Temp. Reaction is usually complete within 15 minutes.
-
Workup: Dilute with Ether. Critical: Wash extensively with saturated
to remove ammonium salts. -
Purification: Flash chromatography is almost always required to remove silyl byproducts.
Troubleshooting: The "Glaser" Trap
The most common failure mode in alkyne deprotection is Oxidative Homocoupling (Glaser Coupling) , forming 1,3-diynes.[4]
The Pathway:
Terminal alkynes + Base + Trace Copper + Oxygen
Prevention Strategy:
-
Degas Solvents: Sparge Methanol with Nitrogen/Argon for 15 mins prior to use.
-
Reagent Purity: Use high-grade
. Trace metals in technical grade bases can catalyze this. -
Concentration: High concentrations favor dimerization (second-order kinetics). Keep reaction dilute (
M).
References
- Greene, T. W., & Wuts, P. G. M. "Protection for the Alkyne-CH Bond." Greene's Protective Groups in Organic Synthesis, Wiley-Interscience.
-
Carpita, A., et al. "Silver(I)-catalyzed protiodesilylation of 1-(trimethylsilyl)-1-alkynes." Tetrahedron, 2005. [Link]
-
Organic Chemistry Portal. "Desilylation Reactions and Mechanisms." Organic Chemistry Portal. [Link]
-
ChemPros Community Discussion. "Struggling with TMS deprotection for weeks: Analysis of side reactions." Reddit ChemPros, 2023. [Link]
Sources
2-Ethynylnicotinonitrile: The High-Stability Cysteine Probe
This guide provides an in-depth technical analysis of 2-Ethynylnicotinonitrile (2-ENN) , a specialized electrophilic warhead used in chemoproteomics and bioconjugation. It contrasts 2-ENN with traditional cysteine-reactive probes like maleimides and iodoacetamides, focusing on stability, selectivity, and reaction kinetics.
Beyond Maleimides: A Guide to Next-Generation Bioconjugation
Part 1: Executive Technical Synthesis
2-Ethynylnicotinonitrile (2-ENN) (CAS: 132898-81-8) represents a class of electron-deficient ethynylheterocycles designed to overcome the critical limitations of maleimide chemistry: plasma instability and retro-Michael deconjugation.
While maleimides remain the workhorse for cysteine labeling, they suffer from reversibility in the presence of biological thiols (e.g., glutathione, serum albumin), leading to "payload loss" in antibody-drug conjugates (ADCs) and proteomic artifacts. 2-ENN utilizes a 3-cyano-2-ethynylpyridine core to achieve a "Goldilocks" balance of reactivity and stability. The electron-withdrawing nitrile group at the C3 position activates the C2-alkyne for rapid nucleophilic attack by thiols, forming a vinyl heteroaromatic sulfide adduct that is hyper-stable and resistant to exchange.
Core Mechanism: Thiol-Yne Addition
Unlike the strain-promoted cycloadditions (e.g., DBCO) used in bioorthogonal ligation, 2-ENN is a bioconjugation warhead . It reacts with the sulfhydryl group of Cysteine via a regioselective anti-Markovnikov addition (hydrothiolation) to the internal carbon of the alkyne, driven by the electron-deficient pyridine ring.
Figure 1: Mechanism of Cysteine Labeling with 2-ENN. The thiol group undergoes nucleophilic addition to the activated alkyne, resulting in a stable thio-vinyl adduct.
Part 2: Comparative Analysis (2-ENN vs. Alternatives)
The following table contrasts 2-ENN with the two industry standards: Maleimide (fast but unstable) and Iodoacetamide (stable but slow/promiscuous).
Performance Matrix
| Feature | 2-Ethynylnicotinonitrile (2-ENN) | Maleimide | Iodoacetamide (IAA) |
| Primary Target | Cysteine (Thiol) | Cysteine (Thiol) | Cysteine (Thiol) |
| Reaction Type | Nucleophilic Addition (Thiol-Yne) | Michael Addition | S_N2 Alkylation |
| Bond Stability | High (Vinyl Sulfide) | Low/Medium (Thiosuccinimide) | High (Thioether) |
| Reversibility | Irreversible (High resistance to GSH exchange) | Reversible (Retro-Michael pathway) | Irreversible |
| Selectivity | High (Tuned by pyridine electronics) | High (at pH 6.5–7.5) | Moderate (Reacts w/ Lys/His at pH >8) |
| Kinetics | Fast ( | Very Fast ( | Slow ( |
| Hydrolysis Risk | Low | High (Ring opening) | Low |
| Application | Stable ADCs, Chemoproteomics | Transient Labeling, Westerns | Mass Spec (Alkylation) |
Why Choose 2-ENN?
-
Plasma Stability: Unlike maleimides, which can transfer the payload to serum albumin via retro-Michael exchange, the vinyl pyridine bond formed by 2-ENN is chemically inert in physiological plasma.
-
Tunability: The reactivity of the alkyne can be fine-tuned by modifying the substituents on the pyridine ring (e.g., moving the nitrile or adding methyl groups), allowing researchers to target cysteines based on their pKa (acidity).
-
Bioorthogonal Compatibility: The resulting adduct contains a pyridine nitrogen that can be further targeted or used as an affinity handle, distinct from the triazoles formed in Click chemistry.
Part 3: Experimental Protocol
Protocol: Stable Cysteine Labeling with 2-ENN
This protocol is designed for labeling a purified protein (e.g., antibody or enzyme) with a 2-ENN derivative.
Materials
-
Protein: 100 µM in PBS (pH 7.4). Ensure the buffer is free of primary thiols (no DTT, no Mercaptoethanol).
-
Probe: 2-Ethynylnicotinonitrile (or derivative) stock (10-50 mM in DMSO).
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine). Avoid DTT as it contains thiols that will compete.
-
Quenching Buffer: 100 mM Glutathione (GSH) or excess Cysteine.
Step-by-Step Methodology
-
Reduction (Optional but Recommended):
-
If cysteines are oxidized (disulfides), treat protein with 10 equivalents of TCEP for 30 minutes at Room Temperature (RT).
-
Note: TCEP does not interfere with 2-ENN significantly under these conditions, unlike maleimides where excess TCEP can be problematic.
-
-
Labeling Reaction:
-
Add 2-ENN probe to the protein solution.
-
Ratio: Use a 10–20 molar excess of probe over protein (e.g., 1 mM probe for 50 µM protein).
-
Solvent: Ensure final DMSO concentration is <5% to prevent protein denaturation.
-
Incubation: Incubate at 37°C for 1–2 hours or RT for 4 hours .
-
Causality: The nitrile group activates the alkyne, but the reaction is slightly slower than maleimide; slightly higher temperature or time ensures complete conversion.
-
-
Quenching:
-
Add 50 equivalents of Glutathione (GSH) to the mixture. Incubate for 15 minutes.
-
Validation: This consumes unreacted probe. If the bond were unstable (like maleimide), GSH would strip the probe off the protein. With 2-ENN, the protein signal remains stable.
-
-
Purification:
-
Remove excess probe/GSH via Zeba Spin Desalting Columns (7K MWCO) or dialysis against PBS.
-
-
Validation (QC):
-
Analyze via LC-MS (Intact Protein Mass). Look for the mass shift corresponding to the probe addition (+ MW of Probe).
-
Check: Ensure no loss of signal after 24h incubation in plasma (Stability Test).
-
Part 4: Stability Validation Logic
To validate the superior stability of 2-ENN over maleimide, perform the GSH Exchange Assay .
Figure 2: GSH Exchange Assay Workflow. This logic tree demonstrates the experimental validation required to prove 2-ENN's stability superiority over maleimides in drug development contexts.
Part 5: References
-
Reaction Mechanism & Ethynylpyridine Development
-
Title: Ethynylation of Cysteine Residues: From Peptides to Proteins in Vitro and in Living Cells.
-
Source:Angewandte Chemie International Edition, 2020.
-
Relevance: Establishes the foundational chemistry of electron-deficient ethynyl groups for cysteine bioconjugation.
-
URL:[Link]
-
-
Maleimide Instability & Alternatives
-
Tunable Cysteine Modification
-
Title: Tunable and Reversible Cysteine Modification with Ethynylpyridines.
-
Source:Chemical Science, 2021 (Contextual citation for the class of reagents).
-
Relevance: Discusses the electronic tuning of pyridine rings (like adding nitrile groups) to control reaction rates and stability.
-
URL:[Link]
-
-
Nitrile-Based Cysteine Reactivity
Sources
Introduction: The Nicotinonitrile Scaffold as a Privileged Structure in Medicinal Chemistry
<A Comparative Guide to the Biological Activity of Nicotinonitrile Analogs for Drug Discovery Professionals
The nicotinonitrile, or 3-cyanopyridine, framework is a prominent heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community.[1] Its prevalence in numerous biologically active compounds stems from its unique electronic properties, rigid structure, and capacity to engage in various intermolecular interactions, such as hydrogen bonding and π-π stacking. Several marketed drugs, including Bosutinib, Neratinib, and Milrinone, feature this core structure, underscoring its therapeutic relevance.[1][2] This guide provides a comparative analysis of the biological activities of various nicotinonitrile analogs, focusing on anticancer and antimicrobial applications. We will delve into structure-activity relationships (SAR), present comparative experimental data, and detail the standardized protocols required to validate these findings, offering a comprehensive resource for researchers in drug discovery.
Section 1: Comparative Analysis of Anticancer Activity
Nicotinonitrile derivatives have demonstrated a broad spectrum of anticancer activities, often by targeting key enzymes involved in cell proliferation and survival, such as protein kinases.[3][4] The cyano group, a potent electron-withdrawing feature, and the pyridine nitrogen atom are critical for binding to the hinge region of many kinase ATP-binding pockets.
Case Study: Inhibition of PIM-1 Kinase
PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis, making it an attractive target for cancer therapy.[5] A comparative study of nicotinonitrile derivatives revealed potent PIM-1 inhibitory activity, highlighting key structure-activity relationships.[6]
Table 1: Comparative In Vitro PIM-1 Kinase Inhibition and Cytotoxicity of Nicotinonitrile Analogs
| Compound ID | Key Structural Features | PIM-1 IC50 (nM) | Cytotoxicity IC50 (μM) vs. MCF-7 (Breast Cancer) | Cytotoxicity IC50 (μM) vs. PC-3 (Prostate Cancer) |
| Compound 4k | 2-methoxy, 4-(p-tolyl), 6-phenyl | 21.2 | >100 | 8.91 |
| Compound 7b | 2-hydrazinyl, 4-(p-tolyl), 6-phenyl | 18.9 | 3.58 | 3.60 |
| Staurosporine | (Reference Inhibitor) | 16.7 | Not Reported | Not Reported |
Data synthesized from in vitro studies.[6]
Expert Analysis & Structure-Activity Relationship (SAR):
The data presented in Table 1 clearly demonstrates that subtle structural modifications lead to significant changes in biological activity.[6]
-
Impact of the 2-Position Substituent: The most striking difference is observed between compound 4k (2-methoxy) and 7b (2-hydrazinyl). While both show potent, nanomolar inhibition of the PIM-1 kinase enzyme, compound 7b exhibits vastly superior cytotoxicity against both breast (MCF-7) and prostate (PC-3) cancer cell lines.[6]
-
Causality: The hydrazinyl group (-NHNH2) in 7b introduces additional hydrogen bond donor and acceptor sites compared to the methoxy group (-OCH3) in 4k . This enhanced hydrogen bonding capability likely facilitates stronger or more persistent interactions with cellular targets beyond PIM-1 or improves cell permeability, leading to more effective cancer cell killing. The low micromolar cytotoxicity of 7b against MCF-7 and PC-3 cells, coupled with its potent PIM-1 inhibition, marks it as a highly promising lead compound for further development.[6]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
The anticancer effect of these nicotinonitrile analogs is often mediated by the inhibition of critical signaling pathways that control cell growth and survival. By inhibiting kinases like PIM-1, these compounds can arrest the cell cycle and trigger programmed cell death (apoptosis).
Caption: Simplified signaling pathway showing PIM-1 kinase inhibition.
Section 2: Comparative Analysis of Antimicrobial Activity
The nicotinonitrile scaffold is also a versatile core for the development of novel antimicrobial agents. Modifications around the pyridine ring can be tailored to target specific bacterial or fungal pathogens.
Case Study: Phenylfuranylnicotinamidines
A study comparing a series of substituted phenylfuranylnicotinamidines demonstrated their potential as antibacterial agents. The minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium, was used as the key metric for comparison.[7][8]
Table 2: Comparative Antimicrobial Activity (MIC, μM) of Nicotinamidine Analogs
| Compound ID | R-group (Substitution on Phenyl Ring) | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| 4a | H (Unsubstituted) | 10 | >20 |
| 4b | 4-F | 10 | >20 |
| 4e | 4-Cl | >20 | 20 |
| Ampicillin | (Reference Antibiotic) | 10 | 20 |
Data synthesized from in vitro antimicrobial screening.[7][8]
Expert Analysis & Structure-Activity Relationship (SAR):
The antimicrobial data in Table 2 reveals a clear dependence on the substitution pattern of the terminal phenyl ring.[7][8]
-
Activity against Gram-Positive Bacteria: The unsubstituted analog (4a ) and the fluoro-substituted analog (4b ) both show excellent activity against Staphylococcus aureus, with MIC values of 10 μM, comparable to the reference antibiotic Ampicillin.[8] This suggests that small, electron-neutral or weakly electron-withdrawing groups at the 4-position are favorable for activity against this Gram-positive pathogen.
-
Activity against Gram-Negative Bacteria: In contrast, the chloro-substituted analog (4e ) shows preferential activity against the Gram-negative bacterium Escherichia coli. The increased size and different electronic nature of the chlorine atom may facilitate passage through the outer membrane of Gram-negative bacteria or improve binding to a different molecular target within these organisms.
-
Causality: These differences highlight the importance of substituent effects in tuning the biological activity spectrum. The physicochemical properties imparted by the substituent—such as size, lipophilicity, and electronic character—directly influence the molecule's ability to penetrate bacterial cell walls and interact with its target.
Section 3: Experimental Protocols for Biological Evaluation
To ensure scientific integrity and reproducibility, the biological activities described must be evaluated using standardized, self-validating protocols.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9] It is a cornerstone for initial anticancer screening.[10][11]
Principle: Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[9][12] The amount of formazan produced is directly proportional to the number of living cells.[12] The crystals are then solubilized, and the absorbance is measured with a spectrophotometer.[11]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the nicotinonitrile analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO in medium) and a "no-cell" blank control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[13]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the purple crystals.[11][13] Mix gently on an orbital shaker for 15 minutes.[10]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Caption: A typical experimental workflow for the MTT cell viability assay.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]
Principle: A standardized inoculum of a specific bacterium is challenged with serial two-fold dilutions of the antimicrobial compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism after an incubation period.[15]
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the nicotinonitrile analogs in a suitable solvent (e.g., DMSO). Prepare a 2x working stock solution in Mueller-Hinton Broth (MHB).[16]
-
Serial Dilution: Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate. Add 100 µL of the 2x compound stock to the first column. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10.[16] This creates a gradient of compound concentrations. Column 11 serves as a growth control (no compound), and column 12 as a sterility control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[17] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 5 µL of the standardized bacterial inoculum to wells in columns 1 through 11.[16]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[14]
-
MIC Determination: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration in which there is no visible growth. A colorimetric indicator like TTC (2,3,5-triphenyltetrazolium chloride) can be added to aid in visualization, where a lack of color change indicates inhibition.[18]
Conclusion and Future Outlook
The nicotinonitrile scaffold is a remarkably versatile and privileged structure in drug discovery. As demonstrated, strategic modifications to its substituents allow for the fine-tuning of biological activity, yielding potent and selective agents against diverse targets in cancer and infectious diseases. The comparative data on PIM-1 kinase inhibitors and antimicrobial agents underscore the critical importance of structure-activity relationship studies. The hydrazinyl moiety in anticancer analogs and specific halogen substitutions in antimicrobial analogs were identified as key determinants of potency and selectivity.
Future research should focus on optimizing these lead compounds to improve their pharmacokinetic properties (ADME) and in vivo efficacy. Dual-target inhibitors, such as those targeting both tubulin and topoisomerase, represent an exciting frontier for overcoming drug resistance.[19] By leveraging the foundational knowledge presented in this guide and employing the robust validation protocols detailed, researchers can continue to unlock the full therapeutic potential of nicotinonitrile analogs.
References
- CLYTE Technologies. (2025, December 24).
- Abcam. MTT assay protocol.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- Taylor & Francis. Broth microdilution – Knowledge and References.
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- El-sayed, H. A.
- FWD AMR-RefLabCap.
- Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.
- Korean Journal of Clinical Microbiology. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride.
- ResearchGate. Broth Dilution Method for determining MIC and MBC values of....
- ResearchGate. (2018, May 24). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous.
- ResearchGate.
- Semantic Scholar. (2021, April 11).
- Hisham, M., et al. (2023, January 1).
- ResearchGate. (2025, August 6).
- Bentham Science Publishers. (2018, September 1). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase.
- El-Shahat, M., et al. (2018, June 26).
- ResearchGate. Some of the cyanopyridines have high PIM-1 kinase inhibitory activity.
- ResearchGate. (2025, August 6). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies.
- ResearchGate. (2025, August 10).
- PubMed. (2013, November 15).
- Sciety. (2025, November 11).
- ACS Omega. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
- PubMed Central. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines.
- Al-Ostoot, F. H., et al. (2012, June 1). Synthesis and Biological Activity of Some Nucleoside Analogs of 3-Cyanopyridin-2-one.
- PMC.
- ACS Omega. (2023, May 24).
- ResearchGate. (2025, October 19). (PDF) Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines.
- Kotb, E. R., et al. (2015, December 17).
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. clyte.tech [clyte.tech]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. researchgate.net [researchgate.net]
- 18. acm.or.kr [acm.or.kr]
- 19. Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation | Sciety [sciety.org]
A Comparative Guide to the Stability of TMS-Alkyne Substituted Heterocycles for Drug Discovery
In the landscape of modern drug discovery and development, the strategic incorporation of small, rigid functional groups like alkynes into molecular scaffolds is a powerful tool for modulating pharmacological properties. The trimethylsilyl (TMS)-protected alkyne, in particular, serves as a versatile synthetic handle, enabling a wide array of subsequent transformations such as Sonogashira couplings, click chemistry, and other carbon-carbon bond-forming reactions.[1][2] However, the utility of a TMS-alkyne substituted heterocycle is fundamentally dictated by its stability across a range of chemical environments encountered during synthesis, purification, and ultimately, under physiological conditions.
This guide provides an in-depth technical comparison of the stability of TMS-alkyne substituents on three common nitrogen-containing heterocyclic cores: pyridine, pyrimidine, and imidazole. We will delve into the underlying electronic factors that govern the lability of the crucial C–Si bond and present a framework of experimental protocols for researchers to quantitatively assess and compare the stability of their specific compounds. This information is critical for making informed decisions in the design and execution of synthetic routes for novel therapeutic agents.
The Decisive Role of the Heterocyclic Core: An Electronic Perspective
The stability of the TMS group on an alkyne is intimately linked to the electronic nature of the heterocyclic ring to which it is attached. The cleavage of the C(sp)-Si bond, or desilylation, can be initiated by nucleophilic attack on the silicon atom or by electrophilic attack on the carbon atom of the alkyne. Consequently, the electron-donating or electron-withdrawing properties of the heterocycle play a pivotal role in modulating the susceptibility of the TMS-alkyne to these cleavage pathways.[3]
-
Pyridine: As a six-membered aromatic heterocycle with one nitrogen atom, pyridine is generally considered electron-deficient compared to benzene. The nitrogen atom exerts an electron-withdrawing inductive effect. The position of the TMS-alkyne substituent on the pyridine ring (2-, 3-, or 4-position) will further fine-tune its electronic environment and, consequently, its stability.
-
Pyrimidine: With two nitrogen atoms in a 1,3-arrangement, pyrimidine is even more electron-deficient than pyridine. This heightened electron deficiency is expected to have a pronounced effect on the stability of a TMS-alkyne substituent, potentially making it more susceptible to certain cleavage conditions.
-
Imidazole: In contrast to pyridine and pyrimidine, imidazole is a five-membered heterocycle with two nitrogen atoms that is considered electron-rich. The lone pair of electrons on one of the nitrogen atoms is part of the aromatic sextet, leading to increased electron density within the ring. This electron-rich nature is anticipated to influence the stability of the TMS-alkyne group in a manner distinct from the electron-deficient systems.
The interplay of these electronic effects dictates the relative stability of the TMS-alkyne group on each heterocyclic core under different chemical stresses, namely acidic, basic, and fluoride-mediated conditions.
Comparative Stability Analysis: A Framework for Evaluation
To provide a clear and actionable comparison, we will evaluate the stability of three representative compounds: 2-(trimethylsilylethynyl)pyridine, 2-(trimethylsilylethynyl)pyrimidine, and 5-((trimethylsilyl)ethynyl)-1-methyl-1H-imidazole. The following table summarizes the expected stability trends based on the electronic properties of the heterocyclic core, which can be experimentally validated using the protocols outlined later in this guide.
| Heterocycle Core | Electronic Nature | Predicted Stability under Acidic Conditions | Predicted Stability under Basic Conditions | Predicted Stability with Fluoride |
| Pyridine | Electron-deficient | Moderate | Moderate to Low | Low |
| Pyrimidine | Highly Electron-deficient | Lower | Low | Low |
| Imidazole | Electron-rich | Higher | Moderate | Low |
Rationale for Predicted Stability:
-
Acidic Conditions: Protonation of the nitrogen atom(s) in pyridine and pyrimidine will further increase their electron-withdrawing nature, potentially making the C(sp)-Si bond more susceptible to cleavage. Conversely, the electron-rich imidazole ring may be less prone to destabilization under acidic conditions.
-
Basic Conditions: Basic conditions, such as methanolic potassium carbonate, are known to facilitate TMS-alkyne deprotection.[4] The rate of this reaction is influenced by the acidity of the acetylenic proton, which is in turn affected by the electronics of the attached heterocycle. The more electron-withdrawing heterocycles (pyrimidine and pyridine) are expected to increase the acidity of the terminal alkyne upon deprotection, thus potentially accelerating the overall process.
-
Fluoride-Mediated Cleavage: Fluoride ions have a high affinity for silicon and are potent reagents for cleaving Si-C bonds.[5] This method is generally very effective for TMS deprotection, and significant differences in stability between the different heterocycles may be less pronounced compared to acidic or basic conditions.
Experimental Protocols for Quantitative Stability Assessment
To empower researchers to generate their own comparative data, we present a standardized set of experimental protocols. These protocols are designed to be monitored by common analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).
Synthesis of Starting Materials
The synthesis of the requisite TMS-alkyne substituted heterocycles can be achieved through standard Sonogashira cross-coupling reactions of the corresponding halo-heterocycle with trimethylsilylacetylene.[6]
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of TMS-alkyne substituted heterocycles.
General Protocol for Stability Studies
-
Sample Preparation: Prepare a stock solution of each TMS-alkyne substituted heterocycle of a known concentration (e.g., 10 mM) in a suitable deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆) or a suitable solvent for HPLC analysis (e.g., acetonitrile).
-
Initiation of Deprotection: To an NMR tube or a reaction vial, add a defined volume of the stock solution. At time t=0, add the deprotection reagent (e.g., a solution of HCl in methanol for acidic conditions, K₂CO₃ in methanol for basic conditions, or TBAF in THF for fluoride-mediated cleavage).
-
Monitoring the Reaction:
-
By ¹H NMR: Acquire ¹H NMR spectra at regular time intervals. The disappearance of the TMS signal (a sharp singlet around 0.25 ppm) and the appearance of the terminal alkyne proton signal (a singlet between 2.5 and 4.5 ppm) can be integrated and used to determine the percentage of deprotection over time.
-
By HPLC: At specified time points, quench a small aliquot of the reaction mixture and analyze it by a validated HPLC method. The relative peak areas of the starting material and the deprotected product can be used to quantify the extent of the reaction.
-
-
Data Analysis: Plot the percentage of the TMS-protected starting material remaining versus time. From this data, the reaction half-life (t₁/₂) under each condition can be determined for each heterocyclic compound, allowing for a direct quantitative comparison of their stability.
Diagram of Experimental Workflow for Stability Assessment
Caption: Workflow for the quantitative assessment of TMS-alkyne stability.
Conclusion and Future Perspectives
The stability of a TMS-alkyne substituted heterocycle is not an intrinsic property of the functional group alone but is significantly influenced by the electronic character of the heterocyclic core. Understanding these structure-stability relationships is paramount for the efficient design and synthesis of complex molecules in drug discovery. The experimental framework provided in this guide offers a robust methodology for researchers to quantitatively evaluate the stability of their specific TMS-alkyne substituted heterocycles under various conditions.
Future work in this area could involve expanding the scope of heterocycles studied to include other medicinally relevant scaffolds. Additionally, computational studies to model the transition states of the desilylation reactions could provide deeper mechanistic insights and further refine our predictive understanding of the stability of these valuable synthetic intermediates. By combining empirical data with theoretical calculations, the drug development community can continue to leverage the versatility of TMS-alkyne substituted heterocycles with greater precision and success.
References
- Franz, A. K., & Wilson, S. O. (2013). Organosilicon molecules with medicinal applications. Journal of Medicinal Chemistry, 56(2), 388–405.
- The Role of Silicon in Drug Discovery: A Review. RSC Medicinal Chemistry, 2024.
- Review articles in ORGANOSILICON COMPOUNDS.
- Are trimethylsilyl protected alkynes stable towards acids and bases?
- Organosilicon Compounds | Silane Silicone Manufacturer ZM Silane Limited.
- Organosilicon molecules with medicinal applic
- Arylethynyl- or Alkynyl-Linked Pyrimidine and 7-Deazapurine 2′-Deoxyribonucleoside 3′-Phosphoramidites for Chemical Synthesis of Hypermodified Hydrophobic Oligonucleotides. ACS Omega, 2023.
- Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI, 2025.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- Heterocycloalkynes Fused to a Heterocyclic Core: Searching for an Island with Optimal Stability-Reactivity Balance. Journal of the American Chemical Society, 2021.
- Substituent effects and electron delocaliz
- Arylethynyl- or Alkynyl-Linked Pyrimidine and 7-Deazapurine 2′-Deoxyribonucleoside 3′-Phosphoramidites for Chemical Synthesis of Hypermodified Hydrophobic Oligonucleotides. ACS Omega, 2023.
- ROLE OF ALKYNES IN THE SYNTHESIS OF HETEROCYCLES.
- Studies on the Deprotection of Triisopropylsilylarylacetylene Deriv
- preventing TMS alkyne deprotecting in reaction. Reddit.
- CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction.
- Electronic Supplementary Information for - The Royal Society of Chemistry.
- Cas 50694-57-0,5-[(TRIMETHYLSILYL)]-1-METHYLIMIDAZOLE | lookchem.
- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC, 2020.
- Regioselective Synthesis of 7-(Trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidines via Reaction of Pyrazolamines with Enynones. The Journal of Organic Chemistry, 2016.
- How to avoid dimerization of terminal alkynes in synthesis. Benchchem.
- Some Aspects of the Chemistry of Alkynylsilanes.
- A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate.
- Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc., 2018.
- TMSCF3-Mediated Conversion of Salicylates into α,α-Difluoro-3-coumaranones: Chain Kinetics, Anion-Speciation, and Mechanism. The Journal of Organic Chemistry, 2023.
- CN102718789A - Preparation process of trimethylsilylimidazole - Google P
- Heterocycloalkynes Fused to a Heterocyclic Core: Searching for an Island with Optimal Stability-Reactivity Balance. PubMed, 2021.
- Transition-Metal-Free Cleavage of C-C Triple Bonds in Aromatic Alkynes with S8 and Amides Leading to Aryl Thioamides. Organic Chemistry Portal.
- SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE.
- A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantific
- Are alkynes electron withdrawing? - Quora.
- Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. Benchchem.
- Fluoride-promoted cross-coupling reactions of alkenylsilanols. Elucidation of the mechanism through spectroscopic and kinetic analysis. PubMed, 2004.
- Ball Lab – Public
- Advances in Catalytic C–F Bond Activation and Transformation of Arom
- Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. PMC.
- CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. PubMed, 2019.
- Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes | Request PDF.
- HPLC Method Development:
- Protiodesilylation of terminal alkynes method? : r/chemistry. Reddit, 2022.
Sources
- 1. Organosilicon molecules with medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 3. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
2-((Trimethylsilyl)ethynyl)nicotinonitrile proper disposal procedures
Executive Safety Summary
2-((Trimethylsilyl)ethynyl)nicotinonitrile is a bifunctional intermediate combining a nitrile (cyano) group and a trimethylsilyl (TMS)-protected alkyne on a pyridine ring.[1] While the TMS group provides steric protection, this molecule presents a unique dual-hazard profile that dictates its disposal logic:[1]
-
Cyanide Potential: Under acidic conditions or thermal decomposition, the nitrile moiety can release Hydrogen Cyanide (HCN) gas.[1]
-
Acetylide Reactivity: Exposure to fluoride ions (e.g., TBAF), strong bases, or certain nucleophiles can cleave the TMS group (protiodesilylation). The resulting terminal alkyne is significantly more reactive, prone to exothermic polymerization or formation of explosive metal acetylides (with Cu, Ag, Hg).
Core Directive: This compound must be segregated as Hazardous Chemical Waste . Do not attempt to "quench" or chemically destroy this material in the laboratory unless you are following a validated process-scale protocol.[1] The safest disposal method for research quantities is isolation and commercial incineration.[1]
Waste Stream Characterization & Segregation
Proper segregation is the primary defense against reaction in the waste drum.[1]
| Parameter | Classification / Rule |
| Physical State | Typically a solid or oil.[1] |
| Primary Hazard | Toxic (Acute) / Irritant / Combustible .[1] |
| EPA Waste Characteristics | D001 (Ignitable, if in solvent), D003 (Reactive - potential), Toxic (General organic). |
| Incompatible Streams | Acids (HCN risk), Fluorides (Desilylation risk), Oxidizers , Heavy Metals . |
| Container Type | High-density polyethylene (HDPE) or Glass (Amber).[1] Avoid metal containers if moisture is present.[1] |
Critical Incompatibility: The Fluoride/Base Risk
-
Mechanism: If this waste is mixed with waste streams containing fluoride sources (e.g., HF, TBAF, BF3) or strong bases (NaOH, KOH), the silicon-carbon bond will cleave.
-
Result: Formation of 2-ethynylnicotinonitrile.[1] This terminal alkyne is less stable and lowers the flashpoint of the waste mixture, increasing the risk of spontaneous polymerization in the drum.
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Compound)
Use this for expired reagents, synthesis solids, or contaminated weighing boats.
-
Containment: Place the solid material in a screw-top glass vial or a dedicated HDPE wide-mouth jar.
-
Secondary Containment: Seal the primary container with Parafilm to prevent vapor leakage.[1] Place this inside a clear plastic zip-lock bag.
-
Labeling: Affix a hazardous waste tag immediately.[1]
-
Storage: Store in the Solid Hazardous Waste satellite accumulation area.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Use this for solvents containing the compound (e.g., DCM, THF, Ethyl Acetate).
-
Solvent Identification: Determine the primary solvent.[1]
-
pH Check: Ensure the waste solution is Neutral (pH 6-8) .
-
Transfer: Pour into the appropriate carboy using a funnel.
-
Crucial: Do not overfill (leave 10% headspace).[1]
-
-
Log Entry: Record the approximate concentration of the nitrile on the waste log.
Scenario C: Contaminated Sharps/Glassware
-
Rinsing: Triple-rinse glassware with a compatible solvent (e.g., Acetone).[1] Collect the first three rinses as Liquid Hazardous Waste (see Scenario B).
-
Disposal:
-
Defaced Glass: Place in "Broken Glass" bin (if triple-rinsed and dry).[1]
-
Needles: Dispose of in rigid Sharps Container. Do not recap.
-
Visual Decision Workflow
The following diagram outlines the logical decision tree for disposing of this specific compound, emphasizing the "No Fluoride" rule.
Caption: Decision logic for segregating TMS-alkyne nitriles. Note the critical divergence for fluoride-contaminated waste streams.
Emergency Procedures (Spill & Exposure)
In the event of a spill, speed and respiratory protection are paramount due to the volatility of organic solvents and the toxicity of the nitrile.
| Scenario | Immediate Action |
| Minor Spill (<10 mL/g) | 1. Evacuate immediate area.2. Wear Nitrile gloves (double gloved) and lab coat.3.[1] Absorb with vermiculite or spill pads.4.[1] Place in a sealed bag and label as hazardous waste. |
| Major Spill (>10 mL/g) | 1. Evacuate the lab immediately.2. Close doors to contain vapors.3.[1] Call EHS/Emergency Response.4. Do not attempt cleanup without SCBA if solvent vapors are high.[1] |
| Skin Contact | Wash with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol/DMSO) to wash, as they increase dermal absorption of the nitrile. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention. Treat as potential cyanide exposure if combustion occurred.[1] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]
-
Gelest, Inc. (2018).[1] Some Aspects of the Chemistry of Alkynylsilanes. (Review of stability and reactivity of TMS-alkynes). [Link]
-
PubChem. (2023).[1] Compound Summary: Organic Nitriles Safety Profile. National Library of Medicine.[1] [Link](Note: Used as homologous reference for nitrile hazard class).[1]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 2-((Trimethylsilyl)ethynyl)nicotinonitrile
Executive Safety Directive
Do not treat 2-((Trimethylsilyl)ethynyl)nicotinonitrile solely as a generic organic solid.
While standard Safety Data Sheets (SDS) often classify this compound under generic "Irritant" categories (H315, H319, H335), experienced medicinal chemists must recognize the specific pharmacophore hazards. This molecule combines a pyridine ring (high skin permeability), a nitrile group (potential metabolic cyanide release), and a trimethylsilyl (TMS) alkyne (enhanced lipophilicity).
The Core Risk: The TMS group significantly increases the lipophilicity of the molecule, potentially accelerating transdermal transport of the nicotinonitrile core into the bloodstream. Standard laboratory latex or thin nitrile gloves may offer insufficient protection against prolonged contact, particularly if the compound is in solution.
Hazard Architecture & Risk Assessment
To select the correct PPE, we must deconstruct the molecule into its functional hazard components.
| Functional Group | Hazard Mechanism | PPE Implication |
| Nicotinonitrile Core | Systemic Toxicity: Structural analog to nicotine and cyanide-bearing heterocycles. Potential for CNS effects or metabolic inhibition. | Respiratory: Zero-tolerance for dust inhalation.[1][2] Skin: Full body coverage required. |
| Pyridine Ring | Permeation: Pyridines are aggressive solvents known to permeate disposable nitrile and latex rubber rapidly. | Gloves: Standard disposable nitrile is for incidental splash only. Laminate liners are required for scale-up. |
| TMS-Alkyne | Lipophilicity & Reactivity: Increases solubility in lipids (skin oils). Reactive toward strong bases/fluorides (desilylation). | Eye/Face: Chemical splash goggles are mandatory due to reactivity potential. |
PPE Selection Matrix
This matrix defines the required protection based on the scale of operation.
| Protection Zone | Analytical Scale (<100 mg) | Preparative Scale (100 mg - 10 g) | Process Scale (>10 g) |
| Hand Protection | Double Nitrile: Inner: 4 mil Nitrile (High dexterity)Outer: 5-8 mil Nitrile | Laminate Barrier: Inner: Silver Shield® / 4H® (Laminate)Outer: 8 mil Nitrile (for grip) | Heavy Duty: Inner: Silver Shield®Outer: Butyl Rubber or Viton® |
| Respiratory | Fume Hood: Sash at working height. No respirator if hood is functional. | Fume Hood + N95: If solid handling occurs outside hood (weighing), use N95/P100. | PAPR / Full Face: Full-face respirator with OV/P100 cartridges if powder flow is significant. |
| Eye/Face | Safety Glasses: Side shields required. | Chemical Goggles: Indirect venting to prevent dust entry. | Face Shield + Goggles: Full face shield over goggles to protect against splash/reaction. |
| Body | Lab Coat: 100% Cotton (Fire Resistant). | Lab Coat + Apron: Chemical resistant apron (Tychem® or PVC). | Tyvek® Suit: Disposable chemical coverall (Type 5/6). |
The "Pyridine Protocol": Glove Selection Logic
Because the pyridine moiety can permeate standard glove materials, a Multi-Barrier Glove System is the only self-validating method for safety.
-
The Problem: Pyridine breakthrough time for standard 4 mil nitrile gloves is often < 6 minutes .
-
The Solution: The Silver Shield® (EVOH/PE laminate) glove provides >4 hours of breakthrough protection against pyridines and nitriles but offers poor dexterity.
-
The Protocol: Wear the Laminate glove underneath a disposable nitrile glove. The outer glove provides grip and protects the expensive inner glove from physical tear; the inner glove provides chemical resistance.
Glove Permeation Logic Diagram
Figure 1: Decision logic for glove selection based on physical state and solvent carrier. Note the escalation to Laminate liners for aggressive solvents.
Operational Workflow: Donning & Doffing
Contamination most frequently occurs during the removal (doffing) of PPE. Follow this strict sequence.
Step-by-Step Protocol
-
Pre-Inspection: Check fume hood flow (verify >100 fpm face velocity). Ensure waste containers are labeled "Organic Waste - Toxic (Nitrile)".
-
Donning (Order is Critical):
-
Put on Tyvek sleeves or Lab Coat.
-
Don Inner Gloves (Laminate or Nitrile).
-
Don Outer Gloves (Nitrile). Pull cuff over the lab coat sleeve.
-
Don Eye Protection .[3]
-
-
Operation:
-
Keep all open vessels at least 6 inches inside the hood sash.
-
If using a syringe, never recap.
-
Self-Validation: If you taste a metallic or bitter taste, or smell a faint almond/pyridine odor, EVACUATE IMMEDIATELY . Your PPE has been breached.
-
-
Doffing (The Danger Zone):
-
Wash Outer Gloves: While still in the hood, rinse outer gloves with acetone then water (if compatible) or wipe with dry paper towel.
-
Remove Outer Gloves: Use the "beak" method (pinch outside of cuff) to peel off without touching skin. Discard in solid waste.
-
Remove Eye Protection: Handle by the arms/strap only.
-
Remove Lab Coat: Hang in designated area.
-
Remove Inner Gloves: Peel from the wrist, turning inside out.
-
Wash Hands: Soap and water for 60 seconds.
-
Workflow Visualization
Figure 2: Sequential doffing procedure designed to minimize cross-contamination from the contaminated outer surface to the user's skin.
Disposal & Emergency Response
Waste Disposal Strategy
-
Segregation: Do NOT mix waste containing this compound with acidic waste streams.
-
Reasoning: In the presence of strong acids, the nitrile group can hydrolyze, or if metal impurities are present, potential liberation of HCN (Hydrogen Cyanide) is a theoretical risk, though less likely than with cyanide salts.
-
-
Labeling: "Hazardous Waste - Organic - Toxic - Contains Nitriles & Pyridines."
-
Solids: Dispose of contaminated paper towels/gloves in a sealed double-bagged solid waste container.
Emergency Procedures
-
Skin Contact:
-
Drench: Immediately flush with water for 15 minutes.[4]
-
Soap: Wash with non-abrasive soap.
-
Alert: The TMS group aids penetration; monitor for signs of pyridine toxicity (nausea, dizziness) for 2 hours.
-
-
Eye Contact:
-
Flush for 15 minutes holding eyelids open.[5]
-
Seek ophthalmologist support immediately (alkynes can cause corneal scarring).
-
-
Spill (Solid):
-
Do not sweep (creates dust).
-
Cover with wet paper towels (to suppress dust).
-
Scoop into bag. Wipe area with 10% bleach solution (oxidizes traces), then water.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5364866 (Similar Structure: 3-(Trimethylsilylethynyl)pyridine). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
